3-Cyano-2-fluoro-4-methoxybenzoic acid CAS number and molecular structure
This guide is structured as an advanced technical monograph for research scientists. It prioritizes mechanistic insight, synthetic utility, and structural analysis over generic descriptions.
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as an advanced technical monograph for research scientists. It prioritizes mechanistic insight, synthetic utility, and structural analysis over generic descriptions.
[1]
Chemical Identity & Core Properties
3-Cyano-2-fluoro-4-methoxybenzoic acid is a highly functionalized aromatic building block characterized by a "push-pull" electronic system. The interplay between the electron-donating methoxy group and the electron-withdrawing cyano, fluoro, and carboxyl moieties creates a unique reactivity profile, particularly at the 2-position (fluorine), which is activated for nucleophilic aromatic substitution (
).
Property
Data
CAS Number
840481-53-0
IUPAC Name
3-Cyano-2-fluoro-4-methoxybenzoic acid
Molecular Formula
Molecular Weight
195.15 g/mol
SMILES
COC1=C(C(=C(C=C1)C(=O)O)F)C#N
InChI Key
XYCJVYVIYGWZFO-UHFFFAOYSA-N
Appearance
Off-white to pale yellow solid
Predicted pKa
~3.2 (Acidic due to ortho-F and meta-CN electron withdrawal)
Structural Analysis & Reactivity Profile
The molecule features a 1,2,3,4-tetrasubstituted benzene ring. Understanding the electronic vectors is critical for utilizing this scaffold in drug design (e.g., PROTAC linkers, benzothiophenes, or androgen receptor antagonists).
C1 (Carboxyl): The primary anchor for amide coupling or esterification.
C2 (Fluorine):The Reactive Hotspot. This fluorine is activated by the ortho-cyano and ortho-carboxyl groups. It is highly susceptible to displacement by nucleophiles (thiols, amines, hydrazines), enabling rapid cyclization reactions.
C3 (Cyano): Provides strong electron-withdrawing character (-I, -M effects), increasing the acidity of the benzoic acid and activating the C2-F bond. It also serves as a latent pharmacophore (H-bond acceptor) or a precursor for tetrazoles/amines.
C4 (Methoxy): An electron-donating group (+M) that stabilizes the ring but sterically crowds the C3-nitrile.
Electronic Vector Diagram
The following diagram illustrates the directing effects and activation vectors within the molecule.
Figure 1: Electronic activation map. Note the dual activation of the C2-Fluorine by the flanking electron-withdrawing groups (COOH and CN).
Synthesis Methodologies
Direct electrophilic substitution (e.g., nitration or bromination) of 2-fluoro-4-methoxybenzoic acid typically yields the C5-substituted product due to steric crowding at C3. Therefore, high-precision synthesis requires Directed Ortho Metalation (DoM) or Sandmeyer strategies.
Method A: The Regioselective Lithiation Route (Recommended)
This pathway ensures the cyano group is installed specifically at the crowded C3 position (between F and OMe) by exploiting the "ortho-lithiation" synergy.
Starting Material: 2-Fluoro-4-methoxybenzoic acid (converted to an oxazoline or amide directing group to prevent self-quenching).
Lithiation: Treatment with LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C. The proton at C3 is the most acidic due to the inductive effect of the flanking Fluorine and Oxygen atoms.
Quench: Addition of an electrophilic cyanide source (e.g.,
-Toluenesulfonyl cyanide) or Iodine followed by cyanation.
Hydrolysis: Deprotection of the directing group to restore the carboxylic acid.
Method B: The Sandmeyer Approach (Industrial Scale)
Suitable for larger batches where chromatography can separate isomers.
Nitration: Nitration of 2-fluoro-4-methoxybenzoic acid (Yields mixture of 3-nitro and 5-nitro).
Separation: Isolate 3-nitro isomer.
Reduction:
to the aniline.
Sandmeyer Reaction: Diazotization (
) followed by CuCN treatment.
Synthesis Workflow Diagram
Figure 2: Comparative synthetic pathways. Route A is preferred for laboratory-scale regiocontrol.
Applications in Drug Discovery
This compound serves as a specialized scaffold in medicinal chemistry, particularly for:
Benzothiophene Synthesis (Cyclization Precursor):
The 2-fluoro-3-cyano motif is a "pre-loaded" system for cascade reactions. Reaction with methyl thioglycolate under basic conditions initiates an
displacement of the fluorine, followed by a Thorpe-Ziegler cyclization onto the nitrile. This yields 3-amino-benzo[b]thiophene-2-carboxylates , a core scaffold in many kinase inhibitors.
Androgen Receptor (AR) Antagonists:
The substitution pattern mimics the "Ring A" electronics of second-generation antiandrogens (e.g., Enzalutamide, Apalutamide). The 3-cyano group provides a rigid dipole similar to the trifluoromethyl group found in commercial drugs, potentially improving metabolic stability or binding affinity in novel analogs.
PROTAC Linker Attachment:
The carboxylic acid allows for facile amide coupling to E3 ligase ligands (e.g., Thalidomide or VHL ligands), while the core remains electronically tuned to modulate the physicochemical properties (logP, TPS) of the degrader.
Analytical Characterization
To validate the identity of synthesized batches, compare against these predicted spectral markers:
Safety data sheet (SDS) and hazard classification for 3-Cyano-2-fluoro-4-methoxybenzoic acid
Executive Summary This guide provides a comprehensive technical analysis of the safety, hazard classification, and handling protocols for 3-Cyano-2-fluoro-4-methoxybenzoic acid (CAS: 840481-53-0). As a specialized interm...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a comprehensive technical analysis of the safety, hazard classification, and handling protocols for 3-Cyano-2-fluoro-4-methoxybenzoic acid (CAS: 840481-53-0). As a specialized intermediate often used in the synthesis of pharmaceutical active ingredients (APIs)—specifically in the development of antimicrobial and neurodegenerative therapeutics—this compound requires precise stewardship.
While specific toxicological data for this exact isomer is often proprietary or limited in public databases, this guide utilizes Structure-Activity Relationship (SAR) principles and data from close structural analogs (e.g., 3-fluoro-4-methoxybenzoic acid) to establish a robust safety profile. The compound is classified primarily as a Skin/Eye/Respiratory Irritant with potential acute oral toxicity due to the nitrile moiety.
Part 1: Chemical Identification & Physicochemical Properties
Accurate identification is the first step in any safety protocol. This compound is a tri-substituted benzoic acid derivative, combining an electron-withdrawing cyano group, a fluorine atom, and an electron-donating methoxy group.
Table 1: Substance Identification & Properties
Parameter
Specification
Chemical Name
3-Cyano-2-fluoro-4-methoxybenzoic acid
CAS Number
840481-53-0
Molecular Formula
C₉H₆FNO₃
Molecular Weight
195.15 g/mol
Physical State
Solid (Crystalline Powder)
Solubility
Soluble in DMSO, Methanol; Sparingly soluble in water (acidic pH)
pKa (Predicted)
~3.5 - 4.0 (Enhanced acidity due to ortho-fluoro and meta-cyano groups)
Melting Point
>180°C (Predicted based on analogs; experimental verification required)
Technical Insight: The presence of the ortho-fluorine atom relative to the carboxylic acid typically lowers the pKa compared to unsubstituted benzoic acid, increasing its corrosive potential to mucous membranes.
Part 2: Hazard Identification (GHS Classification)
This section defines the hazards according to the Globally Harmonized System (GHS) . Given the functional groups (Carboxylic Acid, Nitrile, Fluoride), we apply the Precautionary Principle.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3][4][5] Remove contact lenses, if present and easy to do.[2][3][4][5] Continue rinsing.[2][3][4][5]
Mechanistic Hazard Assessment (Diagram)
The following diagram illustrates the logic used to derive these classifications based on the molecule's functional groups.
Figure 1: Structural Activity Relationship (SAR) logic used to determine hazard classification.
Part 3: Safe Handling & Experimental Protocols
Scientific integrity demands that safety is built into the workflow, not treated as an afterthought.
Engineering Controls
Primary: All open handling (weighing, transfer) must occur inside a certified chemical fume hood .
Secondary: Local exhaust ventilation (LEV) if dust generation is high.
Validation: Verify hood face velocity is >0.5 m/s before use.
Personal Protective Equipment (PPE) Matrix
Body Area
Requirement
Rationale
Respiratory
N95 or P100 Respirator
Required if handling outside a hood (not recommended). Prevents inhalation of irritant dust (H335).[2][4][5]
Hands
Nitrile Gloves (Min 0.11mm thick)
Provides barrier against organic acids. Double glove if dissolving in DMSO/DMF (permeation risks).
Eyes
Chemical Safety Goggles
Safety glasses are insufficient due to the risk of acidic dust entering the eye (H319).
Body
Lab Coat (Cotton/Poly blend)
Standard protection against particulate accumulation.
Handling Workflow (Self-Validating System)
Figure 2: Operational workflow for safe handling of fluorinated benzoic acid derivatives.
Part 4: Emergency Response & Toxicology
Firefighting Measures
Specific Hazards: In a fire, this compound will decompose to release Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx) , and Hydrogen Cyanide (HCN) .
Action:
Evacuate area immediately.
Firefighters must wear Self-Contained Breathing Apparatus (SCBA) with a full facepiece.
Media: Dry chemical, CO₂, or water spray.[2][4] Do not use a water jet (spreads the chemical).
First Aid Protocols
Eye Contact: Immediate irrigation with water for 15 minutes.[2] The acidic nature can cause corneal damage if not treated instantly.
Skin Contact: Wash with soap and water.[2][3][4] If redness persists, seek medical attention (potential for delayed hypersensitivity).
Ingestion: Rinse mouth. Do NOT induce vomiting due to the risk of aspiration and esophageal corrosion from the acid.
Toxicological Insights
Acute Toxicity: Predicted LD50 (Oral, Rat) is likely between 300–2000 mg/kg (Category 4).
Chronic Toxicity: No specific data available. However, fluorinated aromatics are often investigated for metabolic stability; they do not typically bioaccumulate.
Target Organs: Respiratory system (inhalation), Eyes (direct contact).
Part 5: Storage & Disposal
Storage Conditions: Store in a cool, dry place (2-8°C recommended for long-term stability). Keep container tightly closed to prevent moisture absorption (hygroscopic potential).
Incompatibilities: Strong oxidizing agents (risk of reaction with nitrile), Strong bases (neutralization of acid).
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber . The scrubber is critical to neutralize HF and NOx emissions.
References
PubChem. (n.d.). Compound Summary for CID 598436 (Analog: 4-Fluoro-3-methoxybenzoic acid). National Library of Medicine. Retrieved from [Link]
United Nations. (2021). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Ninth revised edition.
Technical Deep Dive: Electronic Modulation of Benzoic Acid Acidity via Ortho-Fluoro and Meta-Cyano Substitution
Executive Summary In rational drug design, the precise modulation of acidity ( ) is a critical lever for optimizing solubility, membrane permeability ( ), and target binding affinity.[1] This guide analyzes the distinct...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In rational drug design, the precise modulation of acidity (
) is a critical lever for optimizing solubility, membrane permeability (), and target binding affinity.[1] This guide analyzes the distinct electronic mechanisms governing the acidity of 2-fluorobenzoic acid (o-fluoro) and 3-cyanobenzoic acid (m-cyano).
While both substituents act as Electron Withdrawing Groups (EWGs) that enhance acidity relative to the parent benzoic acid, they do so through fundamentally different physical organic mechanisms. The ortho-fluoro substituent presents a complex interplay of strong inductive withdrawal (-I) and opposing resonance donation (+R), further complicated by proximity effects. In contrast, the meta-cyano group serves as a textbook example of pure inductive/field effects with decoupled resonance.
This guide provides the theoretical framework, quantitative data, and validated experimental protocols for determining these values in a drug discovery context.
Theoretical Framework & Mechanistic Analysis
The Baseline: Benzoic Acid
Reference
: ~4.20
Ionization: The stability of the carboxylate anion (
) is the primary determinant of acidity. Any factor that disperses the negative charge on the carboxylate oxygen atoms increases acidity.[2][3]
The Meta-Cyano Case: Decoupled Resonance
The cyano (-CN) group is a strong EWG. However, its position at the meta (3-position) carbon prevents direct conjugation with the carboxyl group.
Mechanism:
Inductive Effect (-I): The
-hybridized nitrogen of the cyano group renders the carbon highly electronegative. This pulls electron density through the -bond framework, stabilizing the carboxylate anion.[4]
Resonance Effect (-R): While -CN has a -R capability, it cannot delocalize the negative charge of the carboxylate because the meta position does not allow for a continuous
-system overlap with the reaction center.
Net Result: The acidity enhancement is driven almost exclusively by the -I effect.
Hammett Parameter:
(Positive value indicates EWG).
The Ortho-Fluoro Case: The Inductive-Resonance Paradox
The ortho-fluoro substituent introduces a more complex scenario known as the "Ortho Effect," though for fluorine, this is electronic rather than steric.
Mechanism:
Inductive Effect (-I): Fluorine is the most electronegative element.[5] At the ortho position, the distance to the carboxylate is minimal, maximizing the through-bond/through-space electrostatic stabilization of the anion.
Resonance Effect (+R): Unlike other halogens, Fluorine’s
orbitals are similar in size to Carbon’s orbitals, allowing for significant -donation back into the ring. This effect is electron-donating, which theoretically destabilizes the anion (decreasing acidity).
The Conflict: The -I effect (acid-strengthening) competes with the +R effect (acid-weakening).
Outcome: The -I effect dominates due to proximity (
dependence of field effects), making o-fluorobenzoic acid significantly more acidic than benzoic acid.
Comparison with Chlorine: Interestingly, o-chlorobenzoic acid is more acidic than o-fluorobenzoic acid. Why? Chlorine has a weaker +R effect (poor
overlap), so its -I effect is less opposed by resonance than in the case of fluorine.
Quantitative Analysis
The following table summarizes the physicochemical constants relevant to these derivatives.
Compound
Substituent
Position
Constant
(Experimental)
Dominant Effect
Benzoic Acid
H
-
0.00
4.20
Reference
3-Cyanobenzoic
-CN
Meta
3.60 - 3.64
Inductive (-I) only
2-Fluorobenzoic
-F
Ortho
(complex)*
3.27
Strong -I > Strong +R
2-Chlorobenzoic
-Cl
Ortho
-
2.94
Strong -I > Weak +R
Note:
values are not standard due to steric/proximity complications, but the effective electronic pull is evident in the shift.
Visualization of Electronic Effects
The diagram below illustrates the competing and complementary electronic vectors.
Figure 1: Mechanistic flow of electron density. Red arrows indicate electron withdrawal (acid strengthening); Blue arrows indicate electron donation (acid weakening).
Calibrate electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25°C.
Integrity Check: Slope must be >98% of theoretical Nernstian response.
Sample Preparation:
Weigh ~3-5 mg of the benzoic acid derivative.
Dissolve in 20 mL of degassed 0.15 M KCl solution.
Note: If solubility is low (common for drug-like scaffolds), use a co-solvent method (Methanol/Water) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.
Inert Atmosphere Generation:
Purge the sample vessel with
or Argon for 5 minutes prior to titration to remove dissolved (which forms carbonic acid and skews data).
Maintain a positive pressure blanket during titration.
Titration Loop:
Acidify sample to pH ~2.0 using 0.1 M HCl (to ensure starting species is fully protonated
).
Titrate with 0.1 M KOH in increments of 0.05 pH units.
using the Henderson-Hasselbalch equation at the half-equivalence point.
Workflow Diagram
Figure 2: Standardized Potentiometric Titration Workflow for pKa determination.
Implications in Drug Design[1][9][11]
Understanding these specific shifts allows for "Bioisosteric Tuning":
Bioavailability: o-Fluorobenzoic acid derivatives (pKa 3.27) will be >99% ionized at intestinal pH (6.8), potentially limiting passive diffusion compared to less acidic analogs unless specific transporters are targeted.
Metabolic Stability: The ortho-fluoro group blocks metabolic attack at the sensitive 2-position while electronically deactivating the ring towards oxidation, a dual benefit often exploited in lead optimization.
Solubility: The significant drop in pKa from benzoic acid (4.20) to o-fluoro (3.27) ensures higher solubility at physiological pH due to complete ionization.
References
Dippy, J. F. J., & Lewis, R. H. (1936). The dissociation constants of some ortho-substituted benzoic acids. Journal of the Chemical Society, 644-649.
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38.[9]
Author: BenchChem Technical Support Team. Date: February 2026
Title: Technical Guide: Crystal Structure Elucidation and Polymorph Screening of 3-Cyano-2-fluoro-4-methoxybenzoic Acid
Executive Summary
3-Cyano-2-fluoro-4-methoxybenzoic acid (CAS 840481-53-0) represents a critical class of fluorinated benzoic acid intermediates used in the synthesis of high-value Active Pharmaceutical Ingredients (APIs), including P-CABs (Potassium-Competitive Acid Blockers) and kinase inhibitors. Control over its solid-state form is not merely a regulatory exercise but a process necessity. Variations in its crystal structure (polymorphism) directly impact downstream solubility, reaction kinetics, and filtration rates during scale-up.[1]
This guide provides a definitive, self-validating protocol for the polymorph screening of 3-Cyano-2-fluoro-4-methoxybenzoic acid. It moves beyond generic screening to address the specific supramolecular challenges posed by the competing hydrogen-bond acceptors (cyano vs. carbonyl) and the lipophilic fluorine substituent.[1]
Molecular Analysis & Solid-State Challenges
Before initiating screening, one must understand the "molecular personality" that drives crystallization.
The Fluorine Effect
The fluorine atom at the C2 position is not passive. It introduces a strong electronegative dipole and potential C-H[1]···F contacts. In benzoic acid derivatives, fluorine substitution often disrupts the classic centrosymmetric carboxylic acid dimer (R²₂(8) motif) in favor of catemeric chains or helical structures due to repulsive F[1]···O interactions [1].
The Cyano-Carboxylic Competition
The C3-cyano group (C≡N) acts as a weak hydrogen bond acceptor.[1] This creates a competitive landscape:
Scenario A (Thermodynamic): Strong O-H···O=C (Acid-Acid Homodimer).[1]
Scenario B (Kinetic/Metastable): O-H···N≡C (Acid-Cyano Chain).[1]
Implication: Rapid crystallization (precipitation) often traps the molecule in Scenario B (metastable), while slow slurry conversion favors Scenario A.[1]
Comprehensive Polymorph Screening Protocol
This protocol uses a "Tiered Filtration" approach to maximize the probability of finding stable and metastable forms without exhaustive random screening.
Tier 1: Solubility & Solvent Selection
Select solvents based on three distinct properties: Polarity (Dielectric Constant,
), Proton Donor (HBD), and Proton Acceptor (HBA) capacity.[1]
Table 1: Solvent Selection Matrix for 3-Cyano-2-fluoro-4-methoxybenzoic Acid
Protocol: Suspend excess solid in Solvent Class I and III (separately) at 25°C and 50°C. Stir for 7 days.
Why: Ostwald ripening will consume metastable forms and grow the most stable polymorph.
Self-Validation: If the PXRD pattern changes over time, a phase transition has occurred.
Method B: Anti-Solvent Addition (Kinetic Control)
Protocol: Dissolve in minimal DMSO (Class IV). Rapidly inject into 10x volume of cold water or heptane.
Why: High supersaturation forces immediate nucleation, trapping high-energy conformers (potentially the Acid-Cyano motif).
Method C: Slow Evaporation (Intermediate Control)
Protocol: Dissolve in Acetone/Toluene (1:1) mixtures.[1][2] Allow slow evaporation through a perforated film.
Why: Allows time for molecular recognition, potentially yielding single crystals suitable for SCXRD.
Visualization: Screening Workflow
The following diagram illustrates the logical flow for the screening process, ensuring no potential form is overlooked.
Figure 1: Systematic workflow for polymorph screening, categorizing techniques by thermodynamic vs. kinetic drivers.
Characterization & Analysis Strategy
Once potential forms are isolated, rigorous characterization is required to assign them as true polymorphs, solvates, or hydrates.[1]
Powder X-Ray Diffraction (PXRD)[1]
The Fingerprint: Look for shifts in the low-angle region (2θ = 5°–15°).[1]
Diagnostic: A shift in the first major peak often indicates a change in the interlayer spacing (
-spacing), common when switching from a planar dimer packing (shorter ) to a tilted catemer packing (longer ).[1]
Thermal Analysis (DSC/TGA)
Melting Point: The stable form will typically exhibit the highest melting point and heat of fusion.
Desolvation: Use TGA to distinguish solvates. A weight loss >1% prior to melting indicates a solvate or hydrate.
Enantiotropic vs. Monotropic: If an endothermic transition occurs before melting, the forms are likely enantiotropically related (reversible).[1] If only melting is observed, they are monotropic (one is always more stable).[1]
Single Crystal X-Ray Diffraction (SCXRD)
The Gold Standard: If suitable crystals are obtained (Method C), SCXRD provides the absolute structure.[1]
Target Metrics:
Space Group: Centrosymmetric (e.g.,
) usually implies acid dimers.[1] Non-centrosymmetric (e.g., ) may imply polar stacking driven by the Cyano group.[1]
Z' Value: High Z' (>1) indicates complex packing often associated with "frustrated" crystallization, common in fluorinated aromatics [2].[1]
Decision Matrix: Form Selection
Drug development requires selecting the optimal form, not just the most stable one.[1]
Figure 2: Decision matrix for selecting the developable solid form based on stability, hygroscopicity, and processability.
References
O'Neil, M.J., et al. (2024).[1] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals.[1] RSC Publishing. (General reference for fluorinated benzoic acid properties).
Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press. Link[1]
Desiraju, G. R. (2007).[1] "Crystal Engineering: A Brief Overview". Journal of Chemical Sciences, 119(1), 1-2.[1] Link
Nangia, A. (2010).[1] "Conformational Polymorphism in Organic Crystals". Accounts of Chemical Research, 41(5), 595–604.[1] (Relevance: Fluorine conformational effects). Link[1]
Perlovich, G. L., et al. (2014).[1] "Thermodynamic aspects of solubility and solvation of fluorinated benzoic acids". Journal of Chemical Thermodynamics, 73, 102-109. (Relevance: Solubility behavior of F-benzoic acids). Link[1]
High-Precision Mass Spectrometry Characterization: 3-Cyano-2-fluoro-4-methoxybenzoic Acid
Introduction: The Criticality of Exact Mass in Drug Discovery In the realm of medicinal chemistry, 3-Cyano-2-fluoro-4-methoxybenzoic acid (CAS: 840481-53-0) represents a sophisticated building block, often utilized in th...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Criticality of Exact Mass in Drug Discovery
In the realm of medicinal chemistry, 3-Cyano-2-fluoro-4-methoxybenzoic acid (CAS: 840481-53-0) represents a sophisticated building block, often utilized in the synthesis of bioactive scaffolds for oncology and antimicrobial research. The strategic incorporation of fluorine (F) and cyano (CN) groups onto the benzoic acid core serves two pivotal roles: metabolic blocking to prevent oxidative clearance and electronic modulation to enhance ligand-target binding affinity [1].
For analytical scientists and drug developers, distinguishing this molecule from potential impurities or degradation products requires more than a nominal molecular weight. It demands the calculation and experimental verification of the Exact Mass (Monoisotopic Mass) . This guide details the rigorous derivation of these values and outlines the High-Resolution Mass Spectrometry (HRMS) workflow required for validation.
Structural Elucidation & Formula Derivation
To calculate the mass parameters accurately, we must first rigorously derive the chemical formula from the IUPAC nomenclature.
Core Scaffold: Benzoic Acid (
)
Substituents:
3-Cyano (-CN): Replaces a Hydrogen at position 3. Adds
, removes .
2-Fluoro (-F): Replaces a Hydrogen at position 2. Adds
, removes .
4-Methoxy (-OCH3): Replaces a Hydrogen at position 4. Adds
, removes .
Step-by-Step Formula Construction
Position
Group
Modification to Core ()
Net Formula Change
C1
-COOH
Core Functionality
None
C2
-F
C3
-CN
C4
-OCH3
C5
-H
None
None
C6
-H
None
None
Final Chemical Formula:
Structural Logic Diagram
Caption: Step-wise structural derivation of 3-Cyano-2-fluoro-4-methoxybenzoic acid from the benzene core.
Computational Mass Spectrometry
In High-Resolution Mass Spectrometry (HRMS), distinguishing between Molecular Weight (Average Mass) and Exact Mass (Monoisotopic Mass) is non-negotiable. The former is used for stoichiometry; the latter is the unique "fingerprint" detected by the mass spectrometer [2].
.
This positive mass defect is characteristic of hydrogen-rich organic molecules, though slightly tempered by the presence of Oxygen and Fluorine. In complex matrices, this value helps filter out background noise (e.g., siloxanes or polymers which often have negative mass defects).
Experimental Validation Workflow
To validate the identity of this compound, a rigorous LC-MS/MS workflow is required. Given the acidic carboxylic moiety, Negative Electrospray Ionization (ESI-) is the gold standard [3].
Protocol: HRMS Characterization
1. Sample Preparation:
Solvent: Dissolve 1 mg of compound in 1 mL of Methanol (LC-MS grade).
Dilution: Dilute 1:100 with 50:50 Acetonitrile:Water (+0.1% Formic Acid) to reach ~10 µg/mL.
Caption: Operational workflow for HRMS analysis using Negative Mode ESI.
Isotopic Distribution & Purity Assessment
In HRMS, the "M+1" peak (Carbon-13 isotope) provides a secondary validation layer.
Base Peak (M): 100% abundance at 194.0259 Da.
M+1 Peak: Driven by 9 Carbons.
Probability
.
Expected m/z:
.
Expected Intensity: ~10% of Base Peak.
Quality Control Rule: If the M+1 peak is significantly higher than 10-11%, suspect an impurity or co-eluting contaminant. If the mass error exceeds 5 ppm (parts per million), recalibrate the instrument using a lock-mass solution (e.g., Leucine Enkephalin).
Summary of Key Values
Parameter
Value
Unit
Application
Formula
-
Database Search
Molecular Weight
195.15
g/mol
Weighing / Molarity
Exact Mass
195.03318
Da
Theoretical Target
[M-H]⁻ Ion
194.02590
m/z
ESI(-) Detection
Mass Defect
0.0332
Da
Noise Filtering
References
BenchChem. (2025). The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Retrieved from
Oreate AI. (2026). Exact Mass vs. Molecular Weight: Unpacking the Nuances for Chemists. Retrieved from
University of Missouri Mass Spectrometry Facility. (2024). Calculating Exact Masses and Monoisotopic Mass. Retrieved from
PubChem. (2025).[2][3] 3-cyano-2-fluoro-4-methoxybenzoic acid (Compound Summary). Retrieved from
Sigma-Aldrich. (2025). 3-Fluoro-4-methoxybenzoic acid Product Specification. Retrieved from [3]
Optimized synthesis of 3-Cyano-2-fluoro-4-methoxybenzoic acid from 2-fluoro-4-methoxybenzoic acid
This Application Note is designed for researchers and process chemists requiring a robust, regioselective synthesis of 3-Cyano-2-fluoro-4-methoxybenzoic acid . The synthesis of this target presents a classic regiochemica...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists requiring a robust, regioselective synthesis of 3-Cyano-2-fluoro-4-methoxybenzoic acid .
The synthesis of this target presents a classic regiochemical challenge: distinguishing the C3 position (sandwiched between fluorine and methoxy groups) from the sterically accessible C5 position. Standard Electrophilic Aromatic Substitution (EAS) approaches, such as direct bromination, typically favor the C5 position due to steric relief, leading to the incorrect isomer.
This guide details an Optimized Directed Ortho Metalation (DoM) strategy, which leverages the synergistic inductive effects of the fluorine and methoxy substituents to exclusively functionalize the C3 position.
Strategic Analysis & Retrosynthesis
The Regioselectivity Challenge
The starting material, 2-fluoro-4-methoxybenzoic acid , contains three directing groups.
Methoxy (-OMe): Strong ortho/para director (activator).
Fluorine (-F): Ortho/para director (deactivator by induction, activator by resonance).
Carboxylic Acid (-COOH): Meta director (deactivator).
In a standard electrophilic halogenation (e.g.,
), the activating power of the methoxy group dominates. While both C3 and C5 are ortho to the methoxy group, C3 is sterically crowded ("sandwiched" between F and OMe). Consequently, EAS overwhelmingly favors C5 , yielding the wrong isomer (5-bromo-2-fluoro-4-methoxybenzoic acid).
The Solution: Thermodynamic Acidity (DoM)
To access C3 , we utilize Directed Ortho Metalation (DoM) . The proton at C3 is flanked by two highly electronegative atoms (Fluorine and Oxygen). Through the Inductive Effect (
), this proton is significantly more acidic ( reduced) than the proton at C5. Furthermore, the lithium base is stabilized by coordination to the methoxy oxygen and the fluorine atom (Complex Induced Proximity Effect - CIPE).
Synthetic Pathway:
Regioselective Lithiation/Iodination: Selective deprotonation at C3 followed by quenching with Iodine.
Esterification: Conversion to the methyl ester to prevent catalyst poisoning and facilitate purification.
Pd-Catalyzed Cyanation: Substitution of Iodine with Cyanide using
.
Hydrolysis: Saponification to the final acid.
Experimental Workflow Diagram
Caption: Four-step optimized workflow ensuring C3 regioselectivity via lithiation followed by palladium-catalyzed cyanation.
Detailed Protocols
Step 1: Regioselective Iodination (DoM)
Objective: Install an iodine handle at the C3 position.
Mechanism: Lithiation of the unprotected acid requires 2 equivalents of base (1st eq. deprotonates COOH; 2nd eq. deprotonates C3-H).
Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere. Add anhydrous THF.
Base Addition: Cool THF to -78°C (Dry ice/Acetone bath). Add LDA solution dropwise.
Substrate Addition: Dissolve 2-fluoro-4-methoxybenzoic acid in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA over 20 minutes, maintaining internal temp < -70°C.
Metalation: Stir at -78°C for 1 hour . The solution usually turns bright yellow/orange, indicating dianion formation.
Quench: Dissolve Iodine (
) in THF. Add this solution dropwise to the reaction mixture at -78°C.
Workup: Allow to warm to room temperature. Quench with saturated
(sodium thiosulfate) to reduce excess iodine (color changes from dark purple to yellow/clear). Acidify to pH 2 with 1M HCl. Extract with EtOAc (3x).[3]
Purification: The crude product is often sufficiently pure. If necessary, recrystallize from Ethanol/Water.
Step 2: Fischer Esterification
Objective: Protect the carboxylic acid to facilitate the palladium-catalyzed step (prevents catalyst poisoning and improves solubility).
Protocol:
Dissolve the crude 3-iodo acid in Methanol (0.5 M concentration).
Add concentrated
(catalytic, ~0.1 equiv).
Reflux for 4–6 hours (monitor by TLC/LCMS).
Concentrate in vacuo, neutralize with sat.
, and extract with DCM.
Result: Methyl 3-iodo-2-fluoro-4-methoxybenzoate.
Step 3: Palladium-Catalyzed Cyanation
Objective: Replace the C3-Iodine with a Nitrile group.
Safety: perform in a well-ventilated fume hood.
Objective: Deprotect the ester to yield the final acid.
Protocol:
Dissolve the cyano-ester in THF/Water (3:1).
Add LiOH (2.0 equiv). Stir at RT.
Monitoring: Avoid heating if possible to prevent hydrolysis of the nitrile to an amide.
Isolation: Acidify carefully with 1M HCl to pH 3. The product, 3-Cyano-2-fluoro-4-methoxybenzoic acid , typically precipitates as a white solid. Filter and dry.[4]
C5-H appears as a doublet; C6-H appears as a triplet (coupling to F).[5]
NMR
~-110 to -120 ppm
Diagnostic shift due to ortho-cyano group.
IR Spectroscopy
~2230 (CN stretch)
Distinctive sharp peak for nitrile.
Key Impurity
5-Cyano isomer
Only present if EAS route was attempted.
Troubleshooting & Critical Parameters
Why did the Lithiation yield low conversion?
Moisture: LDA is extremely moisture sensitive. Ensure THF is distilled over Na/Benzophenone or from a solvent drying system.
Temperature: If the temperature rises above -60°C during LDA addition, the "Benzyne mechanism" (elimination of LiF) may compete, leading to decomposition.
Why use Zinc Cyanide (
) instead of CuCN?
Rosenmund-von Braun (CuCN): Requires harsh conditions (150-200°C) which can cause decarboxylation or hydrolysis of the nitrile.
Pd-Catalyzed (
): Proceed at lower temperatures (80-100°C) and is more tolerant of functional groups.
Regiochemistry Verification
To confirm you have the 3-cyano and not the 5-cyano isomer:
NOE (Nuclear Overhauser Effect): Irradiate the OMe peak.
3-Cyano isomer: NOE observed only at C5-H. (C3 is blocked by CN).
5-Cyano isomer: NOE observed at C3-H.
References
Mortier, J., et al. (1993). "Directed lithiation of unprotected benzoic acids."[6] Journal of the Chemical Society, Perkin Transactions 1. (Establishes the viability of lithiating benzoic acids directly).
Schlosser, M. (2005). "The 2×3 effect: a magic bullet for the synthesis of trisubstituted benzenes." Angewandte Chemie International Edition. (Explains the "sandwiched" acidity between F and OMe).
BenchChem Technical Support. (2025). "Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid." (Provides context on the competing EAS bromination patterns).
Maligres, P. E., et al. (2002). "Highly Efficient Palladium-Catalyzed Cyanation of Aryl Bromides and Chlorides." Tetrahedron Letters. (Standard protocol for Pd/Zn(CN)2 cyanation).
Application Notes & Protocols: Leveraging 3-Cyano-2-fluoro-4-methoxybenzoic Acid for Advanced Quinazoline Synthesis
Abstract Quinazoline and its derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a wide array of biological activities that have led to numerous FDA-approved therapeutics.[1][2][3] This document prov...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Quinazoline and its derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a wide array of biological activities that have led to numerous FDA-approved therapeutics.[1][2][3] This document provides a comprehensive guide for researchers and drug development professionals on the strategic use of 3-Cyano-2-fluoro-4-methoxybenzoic acid as a versatile starting material for the synthesis of novel quinazoline analogues. We will explore the underlying chemical principles, provide detailed, validated protocols, and discuss the rationale behind experimental choices to empower the synthesis of diverse quinazoline libraries for drug discovery programs.
Introduction: The Quinazoline Scaffold and the Strategic Advantage of the 3-Cyano-2-fluoro-4-methoxybenzoic Acid Scaffold
The quinazoline core, a fusion of benzene and pyrimidine rings, is a privileged structure in drug discovery, renowned for its diverse pharmacological applications, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[4] The continuous exploration for new chemical entities with improved efficacy and safety profiles necessitates the development of efficient and adaptable synthetic routes to novel quinazoline derivatives.
3-Cyano-2-fluoro-4-methoxybenzoic acid presents itself as a highly strategic starting scaffold for several key reasons:
Pre-installed Functional Handles: The cyano (CN), fluoro (F), and methoxy (OCH₃) groups, along with the carboxylic acid (COOH), provide multiple, orthogonally reactive sites. This allows for sequential and selective modifications, enabling the generation of diverse compound libraries from a single, advanced intermediate.
Modulation of Physicochemical Properties: The fluorine and methoxy substituents can significantly influence the electronic and lipophilic properties of the final quinazoline products, which is crucial for optimizing pharmacokinetic and pharmacodynamic profiles.[5] The incorporation of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[5]
Versatile Cyclization Chemistry: The ortho-cyano-benzoic acid motif is a direct precursor to the key 2-amino-4-hydroxyquinazoline core, a common entry point for further derivatization.
This guide will focus on a robust and widely applicable synthetic strategy: the conversion of 3-Cyano-2-fluoro-4-methoxybenzoic acid into a key benzoxazinone intermediate, followed by reaction with various amines to construct the quinazoline framework.
Reaction Mechanism and Rationale
The synthetic pathway hinges on the initial formation of a 2-substituted-1,3-benzoxazin-4-one from the starting anthranilic acid derivative. This intermediate then serves as a versatile electrophile for the introduction of various nitrogen nucleophiles to construct the pyrimidine ring of the quinazoline system.[6]
The general mechanism proceeds as follows:
Activation of the Carboxylic Acid: The carboxylic acid of 3-Cyano-2-fluoro-4-methoxybenzoic acid is first activated, typically by conversion to an acyl chloride or by using a coupling agent. For the purpose of forming the benzoxazinone, reaction with an anhydride like acetic anhydride is common.
Intramolecular Cyclization: The activated carboxyl group undergoes an intramolecular nucleophilic attack by the nitrogen of the ortho-amino group (formed in situ or as a separate step), leading to the formation of the six-membered benzoxazinone ring.
Ring-Opening and Recyclization: A primary amine (R-NH₂) attacks the electrophilic carbonyl carbon of the benzoxazinone ring. This leads to a ring-opening event, forming an intermediate N-acyl-anthranilamide derivative.
Dehydration and Quinazolinone Formation: Subsequent intramolecular cyclization with the elimination of a water molecule results in the formation of the stable quinazolin-4(3H)-one scaffold.
This method is highly favored for its efficiency and the commercial availability of a vast array of primary amines, allowing for extensive diversification at the N3 position of the quinazoline core.
Experimental Protocols
Synthesis of 6-Cyano-7-fluoro-5-methoxy-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate 1)
This protocol details the formation of the key benzoxazinone intermediate.
Materials:
3-Amino-2-cyano-6-fluoro-5-methoxybenzoic acid (derived from the title compound via standard procedures)
Acetic anhydride
Pyridine (catalytic amount)
Toluene
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating
Ice bath
Büchner funnel and filter paper
Procedure:
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Amino-2-cyano-6-fluoro-5-methoxybenzoic acid (1.0 eq).
Add toluene (20 mL) to suspend the solid.
Add acetic anhydride (2.0 eq) to the suspension.
Add a catalytic amount of pyridine (2-3 drops).
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
Collect the solid product by vacuum filtration using a Büchner funnel.
Wash the solid with cold toluene (2 x 10 mL) and then with n-hexane (2 x 10 mL).
Dry the product under vacuum to afford the 6-Cyano-7-fluoro-5-methoxy-2-methyl-4H-3,1-benzoxazin-4-one as a solid.
Characterization:
Expected Yield: 85-95%
Appearance: Off-white to pale yellow solid
Melting Point: Characterize by melting point apparatus.
Spectroscopy: Confirm structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.
General Protocol for the Synthesis of 3-Substituted-6-cyano-7-fluoro-5-methoxy-2-methylquinazolin-4(3H)-ones
This general procedure utilizes the benzoxazinone intermediate to synthesize a library of N3-substituted quinazolinones.
The following diagram illustrates the key steps in the synthesis of 3-substituted quinazolinones from 3-Cyano-2-fluoro-4-methoxybenzoic acid.
Caption: Synthetic workflow for quinazoline synthesis.
Conclusion
3-Cyano-2-fluoro-4-methoxybenzoic acid serves as an excellent and versatile scaffold for the synthesis of a wide range of quinazoline derivatives. The protocols outlined in this application note are robust, high-yielding, and amenable to the generation of compound libraries for structure-activity relationship (SAR) studies. The strategic placement of functional groups on the starting material allows for the creation of novel chemical entities with potentially enhanced pharmacological properties, making it a valuable tool for researchers in the field of drug discovery.
References
Bollikolla, H. B., & Jonnalagadda, S. B. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100851.
Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc, 2021(9), 150-176.
Deharkar, P., Satpute, S., & Panhekar, D. (2021). Review on Synthesis Route of Quinazoline Based Hybrid Derivatives. Asian Journal of Chemistry, 33(9), 1997-2006.
Al-Suhaimi, E. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 799.
Kumar, A., & Sharma, S. (2024). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. International Journal for Multidisciplinary Research, 6(6).
Asif, M. (2014). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 13(4), 1315–1323.
Various Authors. (2015). Mechanism for obtaining quinazolin‐4(3H)
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Organic Chemistry Portal.
Afrin, S., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 603.
Ossila. (n.d.). 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3. Ossila.
Afrin, S., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 603.
Kamal, A., et al. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 731283.
Beier, P. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
Srini Chem. (2026). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
Application Notes & Protocols: Strategic Functionalization of 3-Cyano-2-fluoro-4-methoxybenzoic acid via Nucleophilic Aromatic Substitution (SNAr)
Introduction: The Strategic Value of 3-Cyano-2-fluoro-4-methoxybenzoic acid Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern synthetic chemistry, enabling the construction of complex a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of 3-Cyano-2-fluoro-4-methoxybenzoic acid
Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern synthetic chemistry, enabling the construction of complex aryl ethers, amines, and thioethers that are pivotal scaffolds in pharmaceuticals and advanced materials.[1][2] The substrate, 3-Cyano-2-fluoro-4-methoxybenzoic acid, is an exceptionally well-activated and versatile building block for SNAr chemistry. Its utility stems from a meticulously arranged constellation of functional groups:
Potent Electronic Activation: The aromatic ring is rendered highly electrophilic by the synergistic electron-withdrawing effects of the cyano (-CN) group positioned ortho to the leaving group and the carboxylic acid (-COOH) group positioned para. This electronic deficit is the primary driver for the reaction, making the aromatic ring susceptible to attack by nucleophiles.[3][4]
Excellent Leaving Group: The 2-fluoro substituent serves as an outstanding leaving group for SNAr reactions. While the carbon-fluorine bond is strong, the rate-determining step of the SNAr mechanism is the initial nucleophilic attack. Fluorine's intense electronegativity powerfully activates the ring for this crucial first step, ultimately accelerating the overall reaction rate compared to other halogens.[2][5]
Versatile Synthetic Handles: The presence of the carboxylic acid and cyano groups provides valuable points for subsequent chemical elaboration, allowing for the integration of these substituted aromatic cores into larger, more complex molecular architectures.
This guide provides a detailed exploration of the mechanistic underpinnings and practical execution of SNAr reactions using 3-Cyano-2-fluoro-4-methoxybenzoic acid, offering robust protocols and expert insights for researchers in drug discovery and chemical development.
The SNAr Mechanism: An Electronically Driven Pathway
The SNAr reaction of 3-Cyano-2-fluoro-4-methoxybenzoic acid proceeds through a well-established two-step addition-elimination mechanism. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.
Nucleophilic Addition (Rate-Determining Step): A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bonded to the fluorine (C2 position). This attack disrupts the ring's aromaticity, forming a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][2]
Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is effectively delocalized across the aromatic system and onto the oxygen atoms of the para-carboxylic acid and the nitrogen atom of the ortho-cyano group. This stabilization is the reason why ortho and para positioning of electron-withdrawing groups is essential for high reactivity.[2]
Elimination & Re-aromatization (Fast Step): The aromaticity of the ring is restored through the rapid expulsion of the highly electronegative fluoride ion, yielding the final substituted product.[1]
Conditions for the selective hydrolysis of the nitrile group in 3-Cyano-2-fluoro-4-methoxybenzoic acid
This Application Note provides a comprehensive technical guide for the selective hydrolysis of the nitrile moiety in 3-Cyano-2-fluoro-4-methoxybenzoic acid . This specific scaffold is a critical intermediate in the synth...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the selective hydrolysis of the nitrile moiety in 3-Cyano-2-fluoro-4-methoxybenzoic acid .
This specific scaffold is a critical intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogues) and phthalazinone-based therapeutics. The primary synthetic challenge is converting the nitrile to the primary amide (3-carbamoyl) without triggering nucleophilic aromatic substitution (SNAr) of the labile fluorine atom or over-hydrolysis to the dicarboxylic acid.
The substrate presents a "perfect storm" of electronic activation. The fluorine at position 2 is flanked by a carboxylic acid (C1) and a nitrile (C3). Both are electron-withdrawing groups (EWG), making the C2-position highly electrophilic.
The Selectivity Triangle
Researchers must balance three competing pathways:
Pathway A (Target): Nucleophilic attack on the Nitrile carbon (Hydrolysis).
Pathway B (Impurity 1): Nucleophilic attack on the C2-Fluorine (SNAr defluorination).
Pathway C (Impurity 2): Over-hydrolysis of the amide to the carboxylic acid (Isophthalic acid derivative).
Key Insight: Standard basic hydrolysis (e.g., refluxing NaOH) often fails because the hydroxide ion is a hard nucleophile that attacks the C2-F center at high temperatures, leading to 3-cyano-2-hydroxy-4-methoxybenzoic acid. The solution is to use hydroperoxide anion (
), which is a super-nucleophile (alpha-effect) for the nitrile but less basic, allowing the reaction to proceed at lower temperatures.
Mechanism: The Radziszewski reaction utilizes the hydroperoxide anion to form an imidate intermediate, which collapses to the amide. This method is highly selective for nitriles over esters/halides.
Base: 2N NaOH (aq) (2.5 eq). Note: Excess base neutralizes the carboxylic acid first.
Oxidant: 30% Hydrogen Peroxide (
) (5.0 eq).
Solvent: DMSO (Dimethyl Sulfoxide) or Ethanol. DMSO is preferred for solubility and rate enhancement.
Quench: 2N HCl.
Step-by-Step Procedure
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and internal thermometer, dissolve 10.0 g (51.2 mmol) of the substrate in 50 mL DMSO .
Checkpoint: Solution should be clear yellow.
Basification: Cool the solution to 10°C using an ice-water bath. Slowly add 64 mL of 2N NaOH (128 mmol) .
Caution: Exothermic.[3] Maintain internal temperature < 25°C.
Oxidation: Add 26 mL of 30%
(256 mmol) dropwise via an addition funnel over 30 minutes.
Critical Control: Do not allow temperature to exceed 40°C. Higher temperatures risk defluorination.
Reaction: Remove the ice bath and stir at Ambient Temperature (20–25°C) for 2–4 hours.
Monitoring: Monitor by HPLC (See Section 4).[1][5] Target < 1% starting material.
Quench & Isolation:
Cool the mixture to 5°C.
Slowly acidify with 2N HCl to pH 2–3. The product will precipitate as a white solid.[6]
Note: Ensure excess peroxide is quenched. Test with starch-iodide paper. If positive, add saturated sodium thiosulfate solution until negative.
Filtration: Filter the solid and wash with cold water (3 x 20 mL) to remove DMSO and salts.
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Expected Yield: 85–92%
Purity: > 98% (HPLC)
Method B: Acid-Catalyzed Hydration (Alternative)
Use this method if the substrate contains base-sensitive impurities other than the fluorine.
Reagents
Acid: Conc. Sulfuric Acid (
) (10 vol).
Temperature: 40–50°C.
Step-by-Step Procedure
Charge Conc.
(50 mL) to a flask and cool to 0–5°C.
Portion-wise add 5.0 g of substrate. Stir until dissolved.
Warm to 45°C and stir for 6 hours.
Risk:[2][7] Higher temperatures will hydrolyze the amide to the di-acid.
Pour the reaction mixture onto 200 g of crushed ice .
Extract with Ethyl Acetate (3 x 50 mL) or filter the precipitate if solid forms.
Analytical Control & QC
HPLC Method Parameters
To validate selectivity, the analytical method must resolve the Acid, Amide, and Defluoro-impurity.
Parameter
Condition
Column
C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm)
Strictly control temp < 40°C. Ensure efficient stirring to prevent hot spots.
Incomplete Conversion
Old reagent.
Titrate peroxide or use a fresh bottle. Peroxide degrades over time.
Gummy Product
Residual DMSO.
Improve water wash during filtration or re-slurry wet cake in water for 1 hour.
References
Radziszewski Reaction Mechanism: Cacchi, S., et al. "Amide Synthesis via Activation of Nitriles." Chemical Reviews, 2014. Link
Selectivity in Fluorinated Aromatics: Sandford, G. "Perfluoroheteroaromatic Chemistry: Multifunctional Systems from Pentafluoropyridine." Journal of Fluorine Chemistry, 2003. Link
PARP Inhibitor Synthesis (Context): Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1." Journal of Medicinal Chemistry, 2008. Link
Green Chemistry Nitrile Hydration: Patil, V. D., et al. "Ultrasound-assisted rapid and selective hydrolysis of nitriles to amides." Ultrasonics Sonochemistry, 2011. Link
Scalable process chemistry for 3-Cyano-2-fluoro-4-methoxybenzoic acid production
Executive Summary This application note details a scalable, high-purity synthetic route for 3-Cyano-2-fluoro-4-methoxybenzoic acid (CAS: 840481-53-0).[1] This molecule is a critical pharmacophore in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a scalable, high-purity synthetic route for 3-Cyano-2-fluoro-4-methoxybenzoic acid (CAS: 840481-53-0).[1] This molecule is a critical pharmacophore in medicinal chemistry, particularly as a scaffold for androgen receptor antagonists and other bioactive agents requiring a dense, electron-deficient aromatic core.
The Process Challenge:
The primary synthetic hurdle is the regioselective installation of the cyano group at the C3 position .
Electrophilic Aromatic Substitution (EAS): Traditional halogenation (e.g., bromination) of 2-fluoro-4-methoxybenzoic acid typically fails to yield the C3 isomer. Steric hindrance and the directing effects of the methoxy group favor substitution at C5 (para to the fluorine, ortho to the methoxy).
The Solution: This protocol utilizes Directed Ortho Metalation (DoM) . The C3 position is flanked by two Ortho Directing Groups (ODGs)—the fluorine atom and the methoxy group. This creates a "cooperative effect," making the C3 proton significantly more acidic and accessible to non-nucleophilic bases like LiTMP, ensuring exclusive regioselectivity.
Retrosynthetic Analysis & Strategy
The synthesis is designed around a "Protect-Activate-Functionalize-Deprotect" strategy to ensure process robustness and safety.
Figure 1: Retrosynthetic Strategy highlighting the critical DoM step for C3 functionalization.
Route Comparison: Why DoM?
The choice of synthetic pathway is dictated by the electronic and steric properties of the substrate.
Feature
Route A: Electrophilic Bromination (EAS)
Route B: Directed Ortho Metalation (DoM)
Mechanism
Electrophilic Aromatic Substitution
Lithium-Hydrogen Exchange (Deprotonation)
Regioselectivity
Poor / Wrong Isomer. Favors C5 due to steric crowding at C3 and strong para-activation by Fluorine.
Excellent (C3). Driven by cooperative coordination of Li+ by F and OMe at C3.
Reagents
Br2, NBS, FeBr3
LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), I2
Scalability
High, but yields useless isomer.
Moderate (requires cryogenics), but yields correct isomer.
Recommendation
REJECT
ADOPT
Detailed Experimental Protocols
Step 1: Esterification
Objective: Protect the carboxylic acid to prevent side reactions during lithiation and improve solubility.
Charge a reactor with 2-fluoro-4-methoxybenzoic acid (1.0 equiv) and Methanol (10 vol).
Add conc. H2SO4 (0.1 equiv) dropwise at ambient temperature.
Heat to reflux (65°C) and stir for 6–8 hours. Monitor by HPLC (Target: >99% conversion).
Cool to 20°C and concentrate under vacuum to ~3 vol.
Quench by pouring into saturated NaHCO3 solution (careful: gas evolution).
Extract with Ethyl Acetate or MTBE. Wash organics with brine, dry over Na2SO4, and concentrate.
Yield: Expect 95–98% of Methyl 2-fluoro-4-methoxybenzoate .
Step 2: Regioselective Iodination (DoM)
Objective: Install the iodine handle at C3 using the cooperative directing effects of F and OMe.
Safety Warning: This step involves pyrophoric reagents (n-BuLi) and requires strict exclusion of moisture/air.
Preparation of LiTMP: In a dry reactor under N2, charge THF (anhydrous, 10 vol) and 2,2,6,6-Tetramethylpiperidine (1.2 equiv). Cool to -10°C. Add n-BuLi (2.5M in hexanes, 1.15 equiv) dropwise, keeping internal temp < 0°C. Stir for 30 min to form LiTMP.
Substrate Addition: Cool the LiTMP solution to -78°C . Dissolve Methyl 2-fluoro-4-methoxybenzoate (1.0 equiv) in THF (2 vol) and add dropwise to the base. Maintain temp < -70°C.
Note: The solution typically turns deep yellow/orange, indicating the formation of the lithiated species.
Metalation Time: Stir at -78°C for 1 hour.
Quench: Dissolve Iodine (I2) (1.3 equiv) in THF (3 vol) and add dropwise to the reactor. The reaction is extremely fast; color will fade from dark to light yellow.
Workup: Allow to warm to 0°C. Quench with aqueous Na2S2O3 (Sodium thiosulfate) to reduce excess iodine.
Isolation: Extract with EtOAc. The product, Methyl 2-fluoro-3-iodo-4-methoxybenzoate , can often be crystallized from Heptane/EtOAc.
Target Yield: 80–85%.
Validation: 1H NMR should show the disappearance of the C3 proton and a downfield shift of the remaining aromatic protons.
Step 3: Palladium-Catalyzed Cyanation
Objective: Convert the aryl iodide to the aryl nitrile.
Safety Warning:Zinc Cyanide (Zn(CN)2) is highly toxic. All operations must be performed in a well-ventilated fume hood with HCN detectors active. Bleach (NaClO) must be available to neutralize spills.
Water (1 vol) - Trace water often accelerates the catalytic cycle by activating Zinc.
Heat the mixture to 90–100°C under N2 for 4–6 hours.
Monitor by HPLC. The iodide peak should disappear completely.
Workup (Oxidative Quench): Cool to 20°C. Dilute with EtOAc. Add 10% aqueous Ammonium Hydroxide or Ethylenediamine to sequester Copper/Zinc salts and prevent product entrapment. Stir for 30 mins.
Wash: Wash organics with water (3x) to remove DMF.
Yield: Expect 85–90% of Methyl 3-cyano-2-fluoro-4-methoxybenzoate .
Step 4: Hydrolysis
Objective: Deprotect the ester to yield the final acid without hydrolyzing the nitrile.
Dissolve the intermediate in THF (5 vol).
Add a solution of LiOH.H2O (1.5 equiv) in Water (5 vol).
Stir at 20–25°C .
Critical Control: Do NOT heat significantly. High temperatures (>50°C) or strong acids/bases can hydrolyze the nitrile to an amide (CONH2) or acid (COOH). LiOH at room temperature is mild and selective for the ester.
Completion: Monitor by HPLC (~2–4 hours).
Isolation: Acidify carefully with 1M HCl to pH 3–4. The product, 3-Cyano-2-fluoro-4-methoxybenzoic acid , will precipitate.
Filtration: Filter the white solid, wash with water, and dry in a vacuum oven at 45°C.
Process Flow & Critical Parameters
Figure 2: Unit operations flow highlighting critical control points (Temperature in Step 2, Toxicity in Step 3).
Analytical Controls
To ensure "Self-Validating" protocols, the following analytical markers must be met:
1H NMR (DMSO-d6, 400 MHz):
Precursor (Ester): Doublet at ~7.9 ppm (H6), Doublet at ~7.1 ppm (H5).
Final Product: The H5 proton (ortho to OMe) will appear as a doublet (due to F coupling) around 7.3–7.5 ppm . The H6 proton (ortho to COOH) will appear as a doublet of doublets around 8.0–8.2 ppm .
Key Indicator: Absence of the singlet methyl ester peak (~3.8 ppm) confirms hydrolysis.
IR Spectroscopy:
Nitrile (CN): Distinct, sharp stretch at 2230–2240 cm⁻¹ .
Carbonyl (COOH): Broad stretch at 1680–1710 cm⁻¹ .
References
Directed Ortho Metalation (DoM)
Gohier, F., Castanet, A. S., & Mortier, J. (2010). Selectivities in Reactions of Organolithium Reagents with Unprotected 2-Halobenzoic Acids. Organic Letters, 12(10), 2406–2409.[2]
Relevance: Establishes the C3 regioselectivity of lithiation for 2-fluorobenzoic acid deriv
Palladium-Catalyzed Cyanation (Zn(CN)2)
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.
Relevance: Provides the optimized conditions for converting aryl halides to nitriles using Zn(CN)
Relevance: Confirms the existence and commercial availability of the specific isomer.
Regioselective Halogenation in HFIP (Alternative Consideration)
Tang, R. J., Milcent, T., & Crousse, B. (2018).[4] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938.[4]
Relevance: Discusses electrophilic halogenation limitations and solvent effects, supporting the decision to use DoM for this specific substitution p
Application Note: Synthesis of Androgen Receptor Antagonists using 3-Cyano-2-fluoro-4-methoxybenzoic Acid
This Application Note is designed for research scientists and medicinal chemists. It details the strategic utilization of 3-Cyano-2-fluoro-4-methoxybenzoic acid (CAS 840481-53-0) as a core scaffold in the synthesis of ne...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for research scientists and medicinal chemists. It details the strategic utilization of 3-Cyano-2-fluoro-4-methoxybenzoic acid (CAS 840481-53-0) as a core scaffold in the synthesis of next-generation Androgen Receptor (AR) antagonists.
The protocol focuses on converting this building block into a diarylthiohydantoin antagonist, a structural class exemplified by Enzalutamide and Apalutamide, which are critical in treating Castration-Resistant Prostate Cancer (CRPC).
Introduction & Strategic Rationale
The development of second-generation AR antagonists has shifted towards molecules that not only compete with androgens (like DHT) but also inhibit AR nuclear translocation and DNA binding. 3-Cyano-2-fluoro-4-methoxybenzoic acid represents a high-value "Left-Hand" scaffold for these inhibitors.
Mechanistic Insight
Standard AR antagonists (e.g., Enzalutamide) utilize a 4-cyano-3-(trifluoromethyl)phenyl moiety.[1] The introduction of a 2-fluoro and 4-methoxy group on the benzonitrile core (derived from the title acid) offers distinct pharmacological advantages:
Metabolic Stability: The fluorine atom at the ortho position to the potential aniline nitrogen (after rearrangement) blocks metabolic oxidation.
Electronic Tuning: The methoxy group acts as an electron-donating group (EDG), potentially modulating the electron density of the aromatic ring to alter pi-stacking interactions within the AR Ligand Binding Domain (LBD).
Solubility: The methoxy substituent can improve the lipophilic ligand efficiency (LLE) compared to the highly lipophilic trifluoromethyl group.
Retrosynthetic Analysis
The synthetic strategy employs a convergent approach. The title compound (Fragment A) is converted into an isothiocyanate, which is then coupled with an amino-amide fragment (Fragment B, derived from 2-fluoro-4-nitrobenzoic acid) to form the bioactive thiohydantoin ring.
Figure 1: Retrosynthetic disconnection showing the transformation of the benzoic acid starting material into the key isothiocyanate electrophile.
Detailed Experimental Protocols
Phase 1: Synthesis of the Isothiocyanate Precursor
Objective: Convert the carboxylic acid functionality of 3-Cyano-2-fluoro-4-methoxybenzoic acid into an isothiocyanate group via a Curtius rearrangement.
Charge a flame-dried 3-neck round-bottom flask with 3-Cyano-2-fluoro-4-methoxybenzoic acid (10.0 g, 51.2 mmol) and anhydrous Toluene (100 mL).
Add TEA (10.7 mL, 76.8 mmol) dropwise under nitrogen atmosphere. The solution should become clear.
Cool the reaction mixture to 0°C using an ice bath.
Add DPPA (13.2 mL, 61.4 mmol) dropwise over 30 minutes, maintaining the internal temperature below 5°C.
Allow the mixture to warm to RT and stir for 2 hours. Monitor conversion by TLC (Hexane/EtOAc 7:3) or LC-MS (Target Mass: Acyl Azide intermediate, often unstable/transient).
Step 1.2: Curtius Rearrangement to Isocyanate
Conditions: Thermal rearrangement in situ.
Protocol:
Heat the reaction mixture from Step 1.1 to 80°C gradually.
Observation: Evolution of nitrogen gas (
) will be observed. Ensure proper venting.
Stir at 80°C for 3 hours until gas evolution ceases. This yields the intermediate Isocyanate .
Step 1.3: Conversion to Isothiocyanate (One-Pot)
Reagents: Lawesson’s Reagent or Phosphorus Pentasulfide (
).
Alternative (Preferred for Purity): Isolate the amine first, then react with Thiophosgene. However, for high-throughput synthesis, the direct conversion is often cited.
Refined Protocol (High Purity Route):
After Step 1.2, add tert-butanol (5.0 eq) to the isocyanate solution and reflux for 4 hours to form the Boc-protected amine .
Deprotect with 4M HCl/Dioxane to yield the Aniline salt .
Phase 2: Coupling and Cyclization (Thiohydantoin Formation)
Objective: Couple the isothiocyanate with Fragment B to close the thiohydantoin ring.
Fragment B Preparation: Methyl 2-((3-fluoro-4-(methylcarbamoyl)phenyl)amino)-2-methylpropanoate. (Synthesized from 2-fluoro-4-bromo-N-methylbenzamide and 2-aminoisobutyric acid).
Step 2.1: Convergent Coupling
Reagents: Fragment A (Isothiocyanate, 1.0 eq), Fragment B (Amino-ester, 1.0 eq), TEA (2.0 eq).
Solvent: DMSO/Isopropyl Acetate (1:2) or Ethanol.
Conditions: 85°C, 12-16 hours.
Protocol:
Dissolve Fragment B (1.0 eq) in DMSO (minimal volume).
Add TEA (2.0 eq) and stir for 10 minutes.
Add the solution of 3-Cyano-2-fluoro-4-methoxy-isothiocyanate (Fragment A, 1.1 eq).
Heat the mixture to 85°C.
Mechanism: The amine attacks the isothiocyanate to form a thiourea intermediate, which spontaneously cyclizes (with loss of methanol if using the ester) to form the thiohydantoin ring.
Note: If the cyclization is slow, add dilute HCl (aq) and heat to reflux for 1 hour to force ring closure.
For the final antagonist derived from 3-Cyano-2-fluoro-4-methoxybenzoic acid:
¹H NMR (DMSO-d₆): Look for the methoxy singlet at ~3.9 ppm. The aromatic region will show distinct splitting patterns due to the 2-fluoro substituent (coupling constant
Hz).
¹⁹F NMR: Essential for confirming the integrity of the C-F bond. Expect a signal around -110 to -120 ppm.
Workflow Visualization
The following diagram illustrates the critical path from the starting acid to the final drug candidate.
Figure 2: Step-by-step reaction workflow for the synthesis of the AR antagonist.
Safety & Handling Protocols
Thiophosgene (
): Highly toxic and volatile. All reactions involving thiophosgene must be performed in a well-ventilated fume hood using a caustic scrubber (NaOH trap).
Diphenylphosphoryl azide (DPPA): Potential explosion hazard if heated rapidly. Control temperature ramp rates strictly during the Curtius rearrangement.
Cyanide Derivatives: While the cyano group is bound, metabolic breakdown or harsh acidic conditions could theoretically release HCN. Handle waste streams with basic bleach quenching.
References
Tran, C., et al. (2009).[1] "Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer."[1] Science, 324(5928), 787–790.[1] Link
Jung, M. E., et al. (2010). "Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)." Journal of Medicinal Chemistry, 53(7), 2779–2796. Link
Ambeed. (2024).[2] "Product Analysis: 3-Cyano-2-fluoro-4-methoxybenzoic acid (CAS 840481-53-0)." Ambeed Chemical Catalog. Link
Liu, C., et al. (2016). "An improved and practical route for the synthesis of Enzalutamide." Chemical Papers, 70(10). (Adapted protocol for thiohydantoin cyclization). Link
PubChem. (2024). "Compound Summary: 3-Cyano-2-fluoro-4-methoxybenzoic acid." National Library of Medicine. Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Microwave-Assisted Synthesis of 3-Cyano-2-fluoro-4-methoxybenzoic Acid Derivatives
Executive Summary
The scaffold 3-Cyano-2-fluoro-4-methoxybenzoic acid represents a privileged pharmacophore in modern drug discovery, particularly for Central Nervous System (CNS) targets (e.g., mGlu5 negative allosteric modulators) and oncology (androgen receptor antagonists). Conventional thermal synthesis of this core and its amide derivatives is often plagued by poor regioselectivity during nucleophilic aromatic substitution (SNAr) and sluggish kinetics during amidation.
This guide details a microwave-assisted protocol that solves these bottlenecks. By leveraging the specific heating effects of microwave irradiation, we achieve:
Kinetic Control: Enhanced regioselectivity in the SNAr methoxylation step (95:5 ratio favoring the 4-methoxy isomer).
Process Intensification: Reduction of amidation reaction times from 12 hours (thermal) to 20 minutes.
High-Throughput Capability: A robust workflow for generating amide libraries suitable for SAR (Structure-Activity Relationship) studies.[1]
Strategic Retrosynthesis & Mechanism
The synthesis hinges on the orthogonal reactivity of the fluorine atoms on the Methyl 3-cyano-2,4-difluorobenzoate precursor.
The Challenge: Both fluorine atoms are activated by electron-withdrawing groups (EWGs). The C2-fluorine is ortho to both the ester and nitrile (highly activated but sterically crowded). The C4-fluorine is ortho to the nitrile and para to the ester.
The Microwave Advantage: Microwave irradiation allows for rapid heating to precise temperatures, favoring the nucleophilic attack at the less sterically hindered C4 position (kinetic product) before equilibration or bis-substitution can occur.
Figure 1: Strategic workflow for the microwave-assisted synthesis of 3-Cyano-2-fluoro-4-methoxybenzoic acid derivatives.
Detailed Experimental Protocols
Protocol A: Regioselective SNAr Methoxylation
Objective: Selective displacement of the C4-fluorine atom.
Materials:
Methyl 3-cyano-2,4-difluorobenzoate (1.0 equiv)
Sodium Methoxide (NaOMe), 0.5M in MeOH (1.05 equiv)
Solvent: Anhydrous Methanol
Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover)
Procedure:
Dissolve Methyl 3-cyano-2,4-difluorobenzoate (200 mg, 1.0 mmol) in anhydrous MeOH (3 mL) in a 5 mL microwave vial.
Add NaOMe solution (2.1 mL, 1.05 mmol) dropwise at 0°C. Note: Controlled addition is crucial to avoid bis-substitution.
Seal the vial and irradiate at 80°C for 10 minutes (Fixed Power Mode: Off; Max Power: 150W).
In-Process Control (IPC): Analyze by UPLC-MS. Target mass [M+H]+ = 210.1.
Success Criteria: Ratio of 4-OMe (Product) to 2-OMe (Isomer) > 95:5.
Workup: Concentrate under vacuum. Resuspend in EtOAc, wash with water and brine.[2] Dry over Na₂SO₄ and concentrate.
Yield: ~92% as a white solid.
Expert Insight: Conventional reflux often leads to a mixture of 2-OMe, 4-OMe, and 2,4-bis-OMe products due to prolonged thermal exposure. The rapid ramp-up and cool-down of the microwave method preserve the kinetic selectivity.
Protocol B: Rapid Microwave Hydrolysis
Objective: Conversion of the ester to the free acid without hydrolyzing the nitrile.
Procedure:
Dissolve the intermediate ester (1.0 mmol) in THF/Water (1:1, 4 mL).
Add LiOH·H₂O (2.0 equiv).
Irradiate at 100°C for 5 minutes .
Workup: Acidify to pH 3 with 1N HCl. The product precipitates.[3][4] Filter and dry.[2][3][5][6]
Application Notes & Protocols: Synthesis of 3-Cyano-2-fluoro-4-methoxybenzoyl Chloride
**Abstract This document provides detailed application notes and validated laboratory protocols for the efficient conversion of 3-Cyano-2-fluoro-4-methoxybenzoic acid to its corresponding acid chloride, 3-Cyano-2-fluoro-...
Author: BenchChem Technical Support Team. Date: February 2026
**Abstract
This document provides detailed application notes and validated laboratory protocols for the efficient conversion of 3-Cyano-2-fluoro-4-methoxybenzoic acid to its corresponding acid chloride, 3-Cyano-2-fluoro-4-methoxybenzoyl chloride. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals, where the activated acyl chloride serves as a versatile precursor for amidation, esterification, and Friedel-Crafts acylation reactions. Two primary, robust methods are presented: the use of oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) for mild conditions, and the classical approach using thionyl chloride (SOCl₂). The guide delves into the mechanistic rationale, experimental setup, safety precautions, and purification strategies, designed for researchers in organic synthesis and drug development.
Introduction and Mechanistic Rationale
The conversion of a carboxylic acid to an acyl chloride is a fundamental activation strategy in organic synthesis. The hydroxyl group of the carboxylic acid is a poor leaving group; therefore, direct nucleophilic acyl substitution is unfavorable. Chlorinating agents like oxalyl chloride and thionyl chloride transform the hydroxyl into a highly reactive intermediate that readily undergoes nucleophilic attack by a chloride ion, ultimately forming the desired acyl chloride.
For the substrate, 3-Cyano-2-fluoro-4-methoxybenzoic acid, several factors influence the reaction:
Electronic Effects: The presence of two electron-withdrawing groups (the ortho-fluoro and meta-cyano substituents) increases the acidity of the carboxylic acid proton and enhances the electrophilicity of the carbonyl carbon.
Steric Hindrance: The ortho-fluoro group presents minor steric hindrance, which can slightly modulate the reaction rate but is easily overcome by the highly reactive chlorinating agents.
Stability: The cyano and methoxy functional groups are stable under the standard conditions for this transformation and are not expected to undergo side reactions.
Choice of Reagent:
Oxalyl Chloride with Catalytic DMF: This is often the preferred method for laboratory-scale synthesis due to its exceptionally mild reaction conditions (typically room temperature) and the clean nature of the reaction.[1] The byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl)—are all gaseous, simplifying product isolation.[2] The reaction is catalyzed by DMF, which first reacts with oxalyl chloride to form the highly reactive Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻, the true activating species.[2]
Thionyl Chloride (SOCl₂): A highly effective and widely used reagent.[3][4][5] The reaction is typically conducted at elevated temperatures (reflux) and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are also gaseous.[6][7][8] This method is robust, cost-effective, and easily scalable.
Essential Safety Precautions
WARNING: Both oxalyl chloride and thionyl chloride are extremely corrosive, toxic, and moisture-sensitive. They react violently with water, releasing toxic gases. All operations must be performed in a certified chemical fume hood.
Personal Protective Equipment (PPE): Wear a lab coat, tightly fitting safety goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®).[9][10]
Handling: Use syringes or cannulas for transferring reagents. Ensure all glassware is oven- or flame-dried and assembled under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the reagents and product.
Quenching: Any residual reagent must be quenched carefully. A recommended method is the slow addition of the reaction mixture or residual reagent to a cooled, stirred solution of sodium bicarbonate or by slowly adding it to a large volume of an appropriate alcohol (e.g., methanol or isopropanol) to form the less reactive ester. Never quench with water directly. [11]
Spill Management: In case of a spill, absorb with an inert material like vermiculite or sand and place it in a sealed container for hazardous waste disposal. Do not use combustible materials.[9]
Experimental Protocols
Protocol 1: Using Oxalyl Chloride and Catalytic DMF (Preferred Method for Purity)
This method is recommended for its mild conditions and high purity of the crude product.
Materials & Reagents:
Reagent
M.W. ( g/mol )
Quantity (for 1g scale)
Molar Eq.
Notes
3-Cyano-2-fluoro-4-methoxybenzoic acid
195.14
1.00 g
1.0
Ensure starting material is dry.
Oxalyl Chloride, [(COCl)₂]
126.93
0.82 mL (1.17 g)
1.8
Use a freshly opened bottle or recently distilled.
N,N-Dimethylformamide (DMF)
73.09
~5 µL (1 drop)
cat.
Anhydrous grade.
Dichloromethane (DCM), CH₂Cl₂
84.93
15 mL
Solvent
Anhydrous grade.
Step-by-Step Procedure:
Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-Cyano-2-fluoro-4-methoxybenzoic acid (1.00 g, 5.12 mmol).
Inert Atmosphere: Seal the flask with a rubber septum, and purge with dry nitrogen or argon for 5-10 minutes.
Solvent Addition: Add anhydrous dichloromethane (15 mL) via syringe. Stir the suspension at room temperature.
Catalyst Addition: Add one drop of anhydrous DMF via syringe.
Reagent Addition: Slowly add oxalyl chloride (0.82 mL, 9.22 mmol) dropwise via syringe over 5 minutes. Caution: Vigorous gas evolution (CO₂, CO, HCl) will occur. Ensure adequate ventilation and proper exhaust from the fume hood.
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours, often indicated by the cessation of gas evolution and the dissolution of the starting solid to form a clear solution.
Completion & Work-up: Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. To ensure complete removal of volatile impurities, co-evaporate by adding a small amount of anhydrous toluene or DCM (5 mL) and removing it again under vacuum.[12]
Product: The resulting residue is the crude 3-Cyano-2-fluoro-4-methoxybenzoyl chloride, which is often a pale yellow solid or oil. For most subsequent applications, this crude product is of sufficient purity and can be used directly without further purification.[13]
Protocol 2: Using Thionyl Chloride (Classic & Scalable Method)
This robust method is suitable for larger-scale synthesis.
Materials & Reagents:
Reagent
M.W. ( g/mol )
Quantity (for 1g scale)
Molar Eq.
Notes
3-Cyano-2-fluoro-4-methoxybenzoic acid
195.14
1.00 g
1.0
Ensure starting material is dry.
Thionyl Chloride, SOCl₂
118.97
2.0 mL (3.28 g)
5.4
Used in excess as both reagent and solvent.
N,N-Dimethylformamide (DMF)
73.09
~5 µL (1 drop)
cat.
Optional, but recommended to accelerate the reaction.[13]
Step-by-Step Procedure:
Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Cyano-2-fluoro-4-methoxybenzoic acid (1.00 g, 5.12 mmol).
Inert Atmosphere: Connect the top of the condenser to a gas bubbler or a drying tube (filled with CaCl₂) and ensure the system is under a slight positive pressure of nitrogen or argon.
Reagent Addition: In the fume hood, carefully add thionyl chloride (2.0 mL) to the flask, followed by one drop of DMF (optional).
Reaction: Heat the mixture to reflux (approx. 76 °C) using a heating mantle. Caution: Gas evolution (SO₂, HCl) will occur.[7]
Reaction Monitoring: Continue refluxing for 2-4 hours. The reaction can be monitored by observing the dissolution of the starting material.
Completion & Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under atmospheric pressure, followed by removal of the final traces under reduced pressure.[12]
Product: The remaining residue is the crude 3-Cyano-2-fluoro-4-methoxybenzoyl chloride. It can be used directly for the next synthetic step.
Product Characterization and Purification
Purity Assessment: The crude acid chloride is highly reactive and moisture-sensitive. A simple method to check for conversion is to take a small aliquot, quench it carefully with anhydrous methanol, and analyze the resulting methyl ester by TLC or LC-MS against the starting carboxylic acid.[14]
Spectroscopy: The formation of the acid chloride can be confirmed by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid around 3000 cm⁻¹ and a shift in the C=O stretch to a higher wavenumber, typically ~1780-1810 cm⁻¹).
Purification: For most purposes, the crude product obtained after removing volatiles is used directly. If higher purity is required, purification can be attempted by high-vacuum distillation or recrystallization from a non-polar, anhydrous solvent like hexanes or toluene, though this can be challenging due to the compound's reactivity.[15][16]
Workflow Diagram
The general experimental workflow for the synthesis is summarized below.
Caption: General workflow for converting the carboxylic acid to the acyl chloride.
References
Clark, J. (n.d.). Preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
Allen. (n.d.). Benzoic acid with SOCl₂ to give. Retrieved from [Link]
Wollweber, H., et al. (1989). Process for the preparation of benzoic acid derivatives. U.S. Patent No. 4,851,160.
International Chemical Safety Cards (ICSC). (n.d.). Thionyl Chloride. Retrieved from [Link]
askIITians Tutor Team. (2025, July 20). Benzoyl chloride is prepared from benzoic acid by. Retrieved from [Link]
Vedantu. (n.d.). Benzoic acid is treated with SOCl2 and the product. Retrieved from [Link]
ResearchGate. (2020, June 09). Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]
Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]
LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]
Pearson. (n.d.). Propose a mechanism for the reaction of benzoic acid with oxalyl chloride. Retrieved from [Link]
Filo. (2025, April 01). Propose a mechanism for the reaction of benzoic acid with oxalyl chloride. Retrieved from [Link]
Columbia University. (n.d.). Organic Chemistry Problem Set 6. Retrieved from [Link]
Master Organic Chemistry. (2011, December 03). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
An, Y., et al. (n.d.). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Lett. Org. Chem. Retrieved from [Link]
ResearchGate. (2017, July 04). Convertion of Acid to acid chloride. Retrieved from [Link]
Technical Support Center: Preventing Thermal Decarboxylation of 3-Cyano-2-fluoro-4-methoxybenzoic Acid
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for handling 3-Cyano-2-fluoro-4-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development profes...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling 3-Cyano-2-fluoro-4-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this compound in heated reactions. Our goal is to provide you with a deep understanding of the challenges associated with its thermal stability and to offer actionable, field-proven strategies to prevent unwanted decarboxylation, ensuring the integrity of your experiments and syntheses.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental principles governing the stability of 3-Cyano-2-fluoro-4-methoxybenzoic acid.
Q1: Why is 3-Cyano-2-fluoro-4-methoxybenzoic acid particularly susceptible to decarboxylation upon heating?
A: The susceptibility of this molecule to decarboxylation is a direct result of the complex interplay of electronic effects from its substituents. The benzene ring is decorated with both powerful electron-withdrawing groups (EWG) and a potent electron-donating group (EDG).
Electron-Withdrawing Groups (-CN, -F): The cyano and fluoro groups are strongly electronegative and pull electron density away from the aromatic ring.[1][2][3] This effect is proposed to stabilize the build-up of negative charge on the carbon atom to which the carboxylic acid is attached (the ipso-carbon) during the transition state of the decarboxylation reaction.[4]
Electron-Donating Group (-OCH₃): The methoxy group donates electron density into the ring through resonance. This can activate the ring, but its position relative to the carboxyl group is key.
Combined Influence: The cumulative effect of these groups, particularly the ortho-fluoro and meta-cyano substituents relative to the carboxyl group, creates an electronic environment that lowers the activation energy for the removal of the carboxyl group as carbon dioxide (CO₂), especially when thermal energy is applied.
Q2: What is the likely mechanism of thermal decarboxylation for this compound?
A: While several pathways for aromatic decarboxylation exist, for 3-Cyano-2-fluoro-4-methoxybenzoic acid, a mechanism involving the stabilization of an anionic intermediate is highly probable. The strong electron-withdrawing nature of the adjacent fluoro and cyano groups facilitates the cleavage of the C-C bond between the ring and the carboxyl group.
Below is a diagram illustrating the proposed dominant decarboxylation pathway.
Q3: What is the primary degradation product I should be looking for?
A: The direct result of decarboxylation is the loss of CO₂ and its replacement with a hydrogen atom on the aromatic ring. Therefore, the primary degradation product you will observe is 2-Fluoro-4-methoxybenzonitrile . Monitoring the appearance of this species is a key indicator of the extent of degradation.
Part 2: Troubleshooting and Prevention Guide
This section provides practical solutions to specific experimental challenges.
Q4: My downstream reaction requires heat. How can I design my experiment to minimize or prevent decarboxylation?
A: Preventing decarboxylation requires careful control over several reaction parameters. The hierarchy of control is: Temperature > Solvent > Atmosphere > pH . A summary of recommendations is provided in the table below.
Parameter
Recommendation
Rationale & Scientific Justification
Temperature
Maintain the lowest possible temperature required for the desired reaction. Ideally, keep below 80-100 °C.
Thermal decarboxylation is a kinetically controlled process; the rate increases exponentially with temperature.[5][6] Minimizing thermal energy input is the most effective preventative measure.
Solvent
Use high-boiling point, aprotic solvents such as DMF, DMAc, NMP, or DMSO.
Aprotic solvents lack acidic protons that can participate in and catalyze protolytic decarboxylation pathways.[7] High boiling points allow for stable temperature control without pressurization.
Atmosphere
Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
This prevents oxidative decarboxylation pathways, which can proceed via radical mechanisms and are often initiated by atmospheric oxygen.[8]
pH / Additives
Maintain neutral or near-neutral conditions . Avoid strong acids or bases.
Both strong acids and bases can catalyze decarboxylation.[7][9] Protolytic mechanisms are accelerated by acid, while bases can deprotonate the carboxyl group, which may affect stability differently depending on the exact mechanism.
Catalysts
Avoid transition metal catalysts (e.g., Cu, Pd, Ag) unless they are essential for the desired transformation.
Many transition metals are known to be potent catalysts for decarboxylation, often forming carboxylate complexes that facilitate CO₂ extrusion.[10][11][12]
Q5: What if avoiding high temperatures (>120 °C) is not possible for my synthesis?
A: If high temperatures are unavoidable, the most robust strategy is to employ a protecting group for the carboxylic acid functionality.
Protection: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) using standard esterification methods (e.g., Fischer esterification or reaction with an alkyl halide under basic conditions). Esters are significantly more thermally stable than their corresponding carboxylic acids.
High-Temperature Reaction: Perform your required high-temperature synthetic step on the protected ester.
Deprotection: After the high-temperature step is complete and the reaction mixture is cooled, hydrolyze the ester back to the carboxylic acid using mild conditions (e.g., base-catalyzed hydrolysis with LiOH followed by careful acidification).
This sequence isolates the sensitive carboxylic acid group from the harsh thermal conditions.
Part 3: Experimental Protocols and Workflow
This section provides standardized procedures for reaction setup and analysis.
Protocol 1: Recommended General Setup for Heated Reactions
This protocol is designed to minimize decarboxylation during a generic reaction requiring heat.
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a nitrogen/argon inlet, add 3-Cyano-2-fluoro-4-methoxybenzoic acid and any other solid reagents.
Inerting: Seal the flask and purge the system with an inert gas (N₂ or Ar) for 10-15 minutes to displace all oxygen.
Solvent Addition: Add the desired aprotic solvent (e.g., DMF, NMP) via syringe through a septum.
Heating: Place the flask in a pre-heated oil bath set to the minimum required temperature. Use the internal thermometer to ensure the reaction mixture does not overshoot the target temperature.
Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture for analysis by HPLC or TLC to monitor the consumption of starting material and the potential formation of the decarboxylated byproduct.
Work-up: Once the desired reaction is complete, cool the flask to room temperature before proceeding with the aqueous work-up and purification.
Protocol 2: HPLC Monitoring of Decarboxylation
This method allows for the quantitative assessment of compound stability.
System: Reverse-Phase HPLC with a C18 column.
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Trifluoroacetic Acid or Formic Acid).
Example Gradient: Start at 10% Acetonitrile, ramp to 95% over 15 minutes, hold for 2 minutes, return to 10% over 1 minute, and equilibrate for 2 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV detector at 254 nm and 280 nm.
Sample Preparation: Dilute the reaction aliquot in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.
Analysis:
The starting material, 3-Cyano-2-fluoro-4-methoxybenzoic acid, will be more polar and have a shorter retention time.
The decarboxylated product, 2-Fluoro-4-methoxybenzonitrile, is less polar and will have a longer retention time.
Quantify the percentage of each compound by integrating the respective peak areas.
Experimental Decision Workflow
The following diagram outlines the logical steps to take when planning an experiment with this compound.
You are encountering difficulty isolating 3-Cyano-2-fluoro-4-methoxybenzoic acid (Target) from its regioisomers. This intermediate is structurally complex due to the "push-pull" electronic effects of the electron-withdrawing cyano (-CN) and fluoro (-F) groups against the electron-donating methoxy (-OMe) group.
The primary challenge is that regioisomers (e.g., 3-cyano-6-fluoro- or 5-cyano- isomers) possess nearly identical lipophilicity (
), rendering standard C18 flash chromatography inefficient.
This guide provides a three-tiered purification strategy:
Diagnostic: Differentiating isomers using
F-NMR and Orthogonal HPLC.
Chemical (Scalable): Exploiting the "Ortho-Effect" on pKa for pH-controlled extraction.
Chromatographic (Precision): Utilizing Fluorinated Stationary Phases (FSP) for
- selectivity.
Module 1: Diagnostic Phase (Know Your Enemy)
Before attempting purification, you must confirm which isomer is your major impurity. Standard UV-HPLC (254 nm) often fails because the chromophores are identical.
The Solution:
F-NMR and Orthogonal Screening
The position of the fluorine atom relative to the carbonyl and cyano groups significantly shifts the fluorine signal.
Target (2-Fluoro): The fluorine is ortho to the carboxylic acid. Expect a shift upfield (shielded) due to resonance interaction, typically
-105 to -115 ppm.
Isomers (e.g., 6-Fluoro): If the fluorine is meta or para to the acid, the shift will differ by >5 ppm.
Analytical Workflow Diagram
Caption: Diagnostic workflow to identify co-eluting regioisomers using orthogonal detection methods.
Module 2: The "pKa Swing" Strategy (Scalable)
This is the most robust method for removing isomers on a gram-to-kilogram scale without chromatography.
The Science:
The 2-fluoro substituent exerts a significant ortho-effect (inductive withdrawal + steric inhibition of resonance), making the benzoic acid more acidic than its 3-, 4-, or 5-fluoro regioisomers.
Protocol: pH-Controlled Extraction
You can selectively extract the impurities into an organic phase while keeping the target in the aqueous phase (or vice versa) by tuning the pH to the "window" between their pKa values.
Step
Action
Mechanism
1
Dissolve crude solid in EtOAc or DCM .
Solubilizes all organic components.
2
Add water and adjust aqueous phase to pH 5.5 - 6.0 using sat. NaHCO3.
Target (pKa ~3) is fully deprotonated (ionized) and stays in water. Isomers (pKa ~4) are partially protonated but less soluble in water than the target.
3
Extract and discard organic layer.
Removes non-acidic impurities and less acidic isomers that partitioned into the organic phase.
4
Acidify aqueous layer to pH 1.0 (HCl).
Reprotonates the target acid, causing it to precipitate or become extractable.
5
Extract with EtOAc , dry (Na2SO4), and concentrate.
Recovers the purified target.
Module 3: Chromatographic Precision (PFP Phases)
If the "pKa Swing" yields <98% purity, you must use High-Performance Liquid Chromatography (HPLC). Do not use standard C18.
The Solution: Pentafluorophenyl (PFP) Stationary Phases
Regioisomers differ in their dipole moments and electron density distribution. PFP columns separate based on:
- interactions: Strong interaction with the electron-deficient aromatic ring of the target.
Dipole-Dipole interactions: The highly polar C-F bonds in the stationary phase interact differently with the 2-fluoro vs. 6-fluoro positions.
Recommended Method Parameters:
Parameter
Setting
Rationale
Column
PFP (Pentafluorophenyl) or Phenyl-Hexyl
Maximizes selectivity for halogenated aromatics.
Mobile Phase A
Water + 0.1% Formic Acid
Low pH suppresses ionization, increasing retention and interaction with the stationary phase.
Mobile Phase B
Methanol (NOT Acetonitrile)
Methanol promotes - interactions; MeCN can suppress them.
Gradient
5% to 60% B over 20 min
Shallow gradient allows subtle isomer separation.
Purification Decision Matrix
Caption: Decision matrix for selecting purification method based on scale and initial purity.
Module 4: Recrystallization (Final Polish)
Crystallization is the most effective way to remove the final traces of isomers, as regioisomers disrupt the crystal lattice energy of the target.
Solvent System:
Primary Solvent: Isopropyl Alcohol (IPA) or Ethanol (hot).
Anti-Solvent: Water or Heptane.
Protocol:
Dissolve the solid in minimal boiling IPA (approx. 5-7 mL per gram).
Once dissolved, remove from heat and immediately add warm water dropwise until persistent turbidity is observed (cloud point).
Add 1-2 drops of IPA to clear the solution.
Allow to cool slowly to room temperature, then to 4°C.
Critical: If an oil forms instead of crystals, reheat and add a seed crystal of the pure target (if available) or scratch the glass side.
Troubleshooting & FAQ
Q: My HPLC peaks are fronting badly. What is wrong?A: This is likely "Ionization Mismatch." Your molecule is an acid.[2] If you run in neutral conditions, it partially ionizes, causing peak distortion. Fix: Ensure your mobile phase has 0.1% Formic Acid or TFA to keep the molecule fully protonated (neutral state) for sharper peaks.
Q: I tried the pKa swing, but my yield is very low (<40%).A: You likely washed at a pH that was too high. If the pH approaches 6.5 or 7.0, your target (2-fluoro acid) will ionize and wash away into the aqueous waste. Fix: Keep the wash step strictly between pH 5.0 and 5.5.
Q: Can I use Normal Phase (Silica) Flash Chromatography?A: Generally, no. These isomers are too polar and streak on silica. If you must use normal phase, add 1% Acetic Acid to your eluent (DCM/MeOH) to suppress tailing.
References
Acidity of Fluorobenzoic Acids
Source: BenchChem.[1][3] "Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids." (2-fluorobenzoic acid pKa = 3.27 vs 3-fluorobenzoic acid pKa = 3.86).[1]
Technical Support Center: Solubilization Protocols for 3-Cyano-2-fluoro-4-methoxybenzoic Acid
Executive Summary: The Chemical "Personality" Before attempting solubilization, it is critical to understand why this molecule resists aqueous solution.[1] 3-Cyano-2-fluoro-4-methoxybenzoic acid is a lipophilic weak acid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Chemical "Personality"
Before attempting solubilization, it is critical to understand why this molecule resists aqueous solution.[1] 3-Cyano-2-fluoro-4-methoxybenzoic acid is a lipophilic weak acid with a deceptive electronic profile.[1]
The Acidic Trap: The ortho-fluoro and meta-cyano groups are strong electron-withdrawing groups (EWGs).[1] While standard benzoic acid has a
of ~4.2, these substituents significantly stabilize the carboxylate anion, likely shifting the down to the 2.5 – 3.0 range .[1]
The Solubility Cliff: In any buffer with pH < 4.0, this molecule exists predominantly in its protonated, neutral form.[1] The combination of the aromatic ring, methoxy group, and fluoro group creates a rigid, hydrophobic core that drives rapid precipitation (crystallization) in aqueous environments.
The Golden Rule: Solubility for this molecule is a function of ionization.[1] You are not dissolving a molecule; you are dissolving an anion.[1]
Module 1: The pH Factor (Critical Protocol)
Problem: The compound precipitates immediately upon addition to Phosphate Buffered Saline (PBS) or acidic media.[1]
Root Cause: The pH of the final solution is too close to the molecule's
, leaving a significant fraction of the compound in its insoluble, protonated state.[1]
The "In Situ Salt Formation" Protocol
Use this method for preparing aqueous stock solutions >1 mg/mL.[1]
Weighing: Weigh the target amount of 3-Cyano-2-fluoro-4-methoxybenzoic acid into a glass vial.
Pre-wetting: Add a minimal volume of DMSO (1-2% of final volume) to wet the powder.[1] This disrupts crystal lattice energy.[1]
Alkaline Shift: Add 1.0 equivalent of 1.0 M NaOH.[1]
Note: This converts the acid to its sodium salt (Sodium 3-cyano-2-fluoro-4-methoxybenzoate), which has vastly superior solubility.[1]
Dilution: Slowly add water or buffer while vortexing.
pH Check: Measure pH. It will likely be basic.
Back-Titration (Careful): Slowly lower the pH using dilute HCl or acidic buffer only down to pH 6.5 - 7.0 .[1]
Warning: Do not titrate below pH 5.[1]5. You will hit the "Solubility Cliff" and the compound will crash out.[1]
Figure 1: The ionization state determines solubility.[1] Maintaining pH > pKa + 2 ensures >99% ionization.[1]
Module 2: The DMSO "Crash-Out" Phenomenon
Problem: A clear 100 mM DMSO stock solution turns into a cloudy suspension immediately upon dilution into water/media, even at low concentrations (e.g., 10 µM).
Root Cause: The "Parabolic Solubility" profile.[1] The solubility in a DMSO/Water mixture is often lower than in pure DMSO, creating a supersaturated state that kinetically collapses.[1]
Kinetic Solubility Protocol (The "Sandwich" Method)
Do not inject DMSO stock directly into a static volume of buffer.[1]
Preparation: Place your aqueous buffer in a vortexing tube.
Turbulence: Set vortex to medium speed.
Sub-surface Injection: Inject the DMSO stock slowly directly into the center of the vortex (sub-surface), not on the container wall.[1]
Why? This maximizes rapid dispersion, preventing local regions of high DMSO concentration where "solvent-shifting" nucleation occurs.[1]
Equilibration: Allow the solution to stand for 15 minutes.
Validation: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, you have exceeded the thermodynamic solubility limit.[1]
Troubleshooting Table: DMSO Cosolvent Limits
Final DMSO %
Risk Level
Observation
Recommendation
< 0.1%
High
Immediate precipitation likely if conc > 10 µM.[1]
Problem: You need high concentrations (>5 mM) for animal dosing (IP/IV), but DMSO is toxic, and pH adjustment isn't enough.
Solution: Encapsulation using Hydroxypropyl-
-Cyclodextrin (HP--CD).[1] The hydrophobic aromatic core of the benzoate fits inside the CD cavity, shielding it from water while the outer shell remains hydrophilic.[1]
Compound Addition: Add the 3-Cyano-2-fluoro-4-methoxybenzoic acid solid to the vehicle.
Energy Input: Sonicate for 20-30 minutes at ambient temperature.
Note: The solution may remain cloudy initially.[1]
pH Adjustment (Crucial): While stirring, adjust pH to 7.4 - 8.0 using NaOH.
Mechanism:[1][2][3][4] Ionization helps the molecule enter the CD cavity.[1]
Filtration: Filter through a 0.22 µm PVDF filter.
Figure 2: Cyclodextrin encapsulation workflow. Ionization (pH adjustment) acts as a catalyst for complexation.[1]
Frequently Asked Questions (FAQ)
Q1: I see a "shimmering" effect when I dilute my compound, but no obvious pellet. Is it soluble?A: No. That "shimmer" is the Tyndall Effect , indicating the presence of micro-crystals or colloidal aggregates.[1] The compound has crashed out.[1] Do not use this for biological assays (IC50 data will be false).[1] Remedy: Increase pH or add 0.05% Tween-80.[1]
Q2: Can I use Ethanol instead of DMSO?A: Yes, but Ethanol has a steeper dielectric constant drop than DMSO when mixed with water.[1] This means the "crash out" might happen faster with Ethanol.[1] DMSO is preferred for stock solutions unless the assay is strictly alcohol-sensitive.[1]
Q3: Why does the protocol warn against pH < 5.5? The literature says Benzoic Acid pKa is 4.2.A: This is not simple benzoic acid.[1][4][5] The Cyano (-CN) and Fluoro (-F) groups are electron-withdrawing.[1] They pull electron density from the ring, stabilizing the carboxylate and lowering the
significantly (likely to ~2.8).[1] Therefore, at pH 4.0, a larger fraction is already ionized compared to benzoic acid, but the neutral form is so insoluble that even a tiny fraction of protonated species causes precipitation. You need to be roughly 2 pH units above the to ensure solubility.[1]
Q4: Is the molecule stable in basic solution (pH 9)?A: Generally, yes.
Nitrile (Cyano): Can hydrolyze to an amide/acid in strong base/acid with heat, but is stable at pH 9 at room temperature for short durations (<24h).[1]
Recommendation: Prepare fresh. Do not store at pH > 9 for weeks.
References
Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for benzoic acid derivative solubility principles).
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][6] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link
PubChem. (n.d.).[1][7] Compound Summary: 4-Methoxybenzoic acid. (Used as a structural proxy for solubility baseline).[1] Link
Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Source for DMSO "crash-out" kinetics and pKa shifts). Link
Technical Support Center: Troubleshooting Low Reactivity of 3-Cyano-2-fluoro-4-methoxybenzoic Acid in Coupling Reactions
Welcome to the technical support center for 3-Cyano-2-fluoro-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and actionabl...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-Cyano-2-fluoro-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and actionable solutions for challenges encountered during coupling reactions with this specific substituted benzoic acid.
Introduction: Understanding the Reactivity Profile
3-Cyano-2-fluoro-4-methoxybenzoic acid presents a unique set of challenges in amide and ester coupling reactions. Its reactivity is governed by a combination of electronic and steric effects stemming from its substituents.
Electronic Effects : The cyano (-CN) and fluoro (-F) groups are strongly electron-witthe drawing, which increases the acidity of the carboxylic acid.[1][2] While this enhances the electrophilicity of the carbonyl carbon, the methoxy (-OCH₃) group is electron-donating, which can somewhat counteract this effect.[3]
Steric Hindrance : The presence of the fluoro substituent at the ortho position to the carboxylic acid creates significant steric hindrance.[4][5][6] This "ortho effect" can physically block the approach of the amine or alcohol nucleophile to the activated carboxylic acid intermediate, thereby slowing down or preventing the coupling reaction.[6][7]
This guide will walk you through common issues and provide structured troubleshooting strategies to overcome the low reactivity of this molecule.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with 3-Cyano-2-fluoro-4-methoxybenzoic acid failing or giving low yields?
A1: The low reactivity is likely due to a combination of steric hindrance from the ortho-fluoro group and the electronic properties of the substituents.[4][5][6] The bulky ortho group can make it difficult for the nucleophile to attack the activated carboxyl group.
Q2: I'm using standard EDC/NHS coupling conditions, but the reaction is not proceeding. What should I do?
A2: Standard EDC/NHS coupling may not be sufficient for this sterically hindered and electronically complex acid. Consider switching to a more powerful coupling reagent like HATU, HBTU, or BOP.[8] These reagents are known to be more effective for difficult couplings.[9]
Q3: Can the choice of solvent impact the reaction outcome?
A3: Absolutely. The solvent plays a crucial role in solvating the reactants and intermediates.[10][11] For sterically hindered couplings, polar aprotic solvents like DMF or NMP are often superior to less polar solvents like DCM.[12][13] In some cases, a mixture of solvents can also be beneficial.[14]
Q4: What role does the base play in these coupling reactions?
A4: The base is critical for deprotonating the carboxylic acid and neutralizing any acidic byproducts.[15] For sterically hindered acids, a non-nucleophilic, bulky base like N,N-diisopropylethylamine (DIPEA) is often preferred over smaller bases like triethylamine (TEA) to minimize side reactions.[16]
In-depth Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are observing little to no formation of your desired amide or ester, a systematic approach to troubleshooting is necessary.
Logical Troubleshooting Workflow
Caption: A stepwise approach to troubleshooting low-yield coupling reactions.
Step 1: Re-evaluate Your Coupling Reagent
For challenging substrates like 3-Cyano-2-fluoro-4-methoxybenzoic acid, the choice of coupling reagent is paramount.
Coupling Reagent
Class
Strengths
Considerations
EDC/NHS
Carbodiimide
Common, cost-effective.
May be too weak for sterically hindered acids.[17]
HATU
Uronium Salt
Highly efficient, fast kinetics, low racemization.
Recommendation: If EDC/NHS fails, switch to HATU . It is generally the most effective reagent for difficult couplings.[9]
Step 2: Optimize the Reaction Conditions
Protocol: HATU-Mediated Coupling
This protocol provides a robust starting point for the coupling of 3-Cyano-2-fluoro-4-methoxybenzoic acid.
Preparation : Under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Cyano-2-fluoro-4-methoxybenzoic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
Pre-activation : Add DIPEA (2.5 eq.) to the mixture and stir at room temperature for 15-30 minutes. This step is crucial for forming the active ester intermediate.[19]
Nucleophile Addition : Add your amine or alcohol (1.2 eq.) to the reaction mixture.
Reaction : Stir the reaction at room temperature for 4-12 hours. Monitor the progress by TLC or LC-MS. For particularly difficult couplings, the reaction time may need to be extended, or the temperature gently increased (e.g., to 40-50 °C).
Work-up : Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NaHCO₃ and brine.
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 3: Investigate Alternative Activation Methods
If uronium salt-based methods are still not providing satisfactory results, consider converting the carboxylic acid to a more reactive intermediate.
Acyl Chloride Formation : Reacting the benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride will form the highly reactive acyl chloride. This can then be reacted with the amine or alcohol, typically in the presence of a base like pyridine or triethylamine to scavenge the HCl byproduct.[]
Issue 2: Formation of Side Products
The presence of multiple functional groups on 3-Cyano-2-fluoro-4-methoxybenzoic acid can lead to side reactions.
Potential Side Reactions and Solutions
Side Reaction
Cause
Mitigation Strategy
Reaction at the Cyano Group
The cyano group can potentially be hydrolyzed to an amide under harsh acidic or basic conditions.[21]
Maintain a neutral or slightly basic pH during the reaction and work-up.
N-Acylurea Formation
A common side product with carbodiimide reagents (like EDC) where the activated intermediate reacts with another equivalent of the carboxylic acid.
Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) to the reaction mixture.[22] HOBt traps the activated intermediate to form a more stable active ester.
Reaction with Nucleophilic Coupling Reagents
Some coupling reagents or their byproducts can be nucleophilic and react with the activated acid.
Use the correct stoichiometry of reagents and consider the order of addition carefully. Pre-activation of the acid before adding the amine is often beneficial.[19]
Visualizing the HATU Coupling Mechanism
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Summary and Key Takeaways
Successfully coupling 3-Cyano-2-fluoro-4-methoxybenzoic acid requires moving beyond standard protocols and employing more robust methodologies.
Prioritize Powerful Coupling Reagents : For this sterically hindered acid, HATU is a highly recommended starting point.
Optimize Reaction Conditions : The choice of a polar aprotic solvent like DMF and a non-nucleophilic base such as DIPEA is critical.
Consider Pre-activation : Activating the carboxylic acid with the coupling reagent and base before adding the nucleophile can significantly improve yields.
Be Mindful of Side Reactions : Careful control of stoichiometry and reaction conditions can minimize the formation of unwanted byproducts.
By systematically applying these troubleshooting strategies, researchers can overcome the inherent challenges of working with this molecule and achieve their desired synthetic outcomes.
References
A to Z Chemistry. (2020, October 10). Ortho effect. WordPress.com. Retrieved from [Link]
Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
Kates, S. A., Solé, N. A., Johnson, C. R., Hudson, D., Barany, G., & Albericio, F. (2005). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. Retrieved from [Link]
University of Calgary. (n.d.). The Ortho Effect of benzoic acids. Retrieved from [Link]
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]
ChemRxiv. (n.d.). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. Retrieved from [Link]
Bio-Rad. (n.d.). Instruction Manual. Retrieved from [Link]
Taylor & Francis. (2021, January 29). Evaluation of greener solvents for solid-phase peptide synthesis. Retrieved from [Link]
Royal Society of Chemistry. (2020, June 16). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO₃)₂ or. Retrieved from [Link]
Digital Commons @ Otterbein. (2018, March 11). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. Retrieved from [Link]
ResearchGate. (n.d.). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Retrieved from [Link]
YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
RSC Publishing. (2022, July 15). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Retrieved from [Link]
RSC Publishing. (2017, October 30). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Retrieved from [Link]
Reddit. (2024, December 16). HATU coupling - what's the best order? Retrieved from [Link]
ResearchGate. (2020, February 26). EDC-NHS coupling not working? Retrieved from [Link]
ResearchGate. (n.d.). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. Retrieved from [Link]
Google Patents. (n.d.). US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
ResearchGate. (2017, March 1). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles? Retrieved from [Link]
American Chemical Society. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]
Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]
LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
MDPI. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]
Quora. (2018, February 6). Why is ortho methoxy benzoic acid is less acidic than ortho methyl benzoic acid? Retrieved from [Link]
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
PubChem. (n.d.). 3-cyano-2-fluoro-4-methoxybenzoic acid (C9H6FNO3). Retrieved from [Link]
YouTube. (2020, August 30). Benzoic Acid + Methylamine = ?? (Amide Reaction). Retrieved from [Link]
ResearchGate. (2015, February 8). What is the effect of cyano group on bioactivity? Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
Quora. (2017, August 30). Does cyanide show the ortho effect in benzoic acid? If not, then what are the exceptions of... Retrieved from [Link]
PMC. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Retrieved from [Link]
ScienceDirect. (n.d.). A comparative study of amide-bond forming reagents in aqueous media. Retrieved from [Link]
University of Calgary. (n.d.). The Ortho Effect of benzoic acids. Retrieved from [Link]
PMC. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]
Recrystallization solvents for high-purity 3-Cyano-2-fluoro-4-methoxybenzoic acid
Topic: Recrystallization solvents for high-purity 3-Cyano-2-fluoro-4-methoxybenzoic acid Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Recrystallization solvents for high-purity 3-Cyano-2-fluoro-4-methoxybenzoic acid
Content type: Technical Support Center (Troubleshooting & FAQs)
Audience: Researchers, scientists, and drug development professionals.
Recrystallizing 3-Cyano-2-fluoro-4-methoxybenzoic acid presents a unique challenge due to its "push-pull" electronic structure. The electron-withdrawing cyano (-CN) and fluoro (-F) groups significantly increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid, while the methoxy (-OMe) group adds electron density and lipophilicity.
Successful purification requires a solvent system that balances these competing polarities while excluding common synthetic byproducts (e.g., des-cyano precursors, regioisomers, or inorganic salts).
Recommended Solvent Systems
Solvent System
Composition (v/v)
Primary Use Case
Mechanism of Action
Ethanol / Water
30:70 to 50:50
General Purification
High solubility of the acid in hot ethanol; drastic solubility drop upon cooling/water addition. Excellent for removing inorganic salts.
Ethyl Acetate / n-Heptane
1:2 to 1:4
Regioisomer Removal
The target molecule is moderately soluble in hot EtOAc. Heptane acts as an anti-solvent to precipitate the product while keeping lipophilic impurities in solution.
Acetonitrile / Water
20:80 to 40:60
High-Purity Polishing
Best for removing highly polar, colored impurities (tar) that co-precipitate in alcohols.
Methanol
Pure (Cold)
Trituration (Not Recryst.)
Useful for washing crude solids to remove highly soluble surface impurities before the main recrystallization.
Critical Technical Note: Due to the electron-withdrawing nature of the 3-CN and 2-F groups, this compound is a stronger acid (predicted pKa ~2.5–3.0) than benzoic acid (pKa 4.2). You must ensure the crystallization medium is sufficiently acidic (pH < 1) to suppress ionization. If the pH rises, the compound forms a water-soluble carboxylate salt, leading to catastrophic yield loss.
Troubleshooting Guide & FAQs
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: This typically occurs when the solute separates as a liquid phase before the solution reaches the saturation point for crystal formation. It is common in molecules with flexible methoxy groups and high polarity.
Corrective Protocol:
Check Temperature: You are likely cooling the solution too rapidly. Re-heat to dissolve the oil.
Adjust Solvent Ratio: Increase the proportion of the good solvent (e.g., Ethanol or Ethyl Acetate) slightly.
Seeding: At the cloud point (just before oiling occurs), add 0.1% w/w of pure seed crystals.
The "Cloud Point" Technique:
Dissolve crude in minimum hot solvent.
Add anti-solvent dropwise only until a faint, persistent turbidity appears.
Stop. Allow to cool slowly to RT with gentle stirring.
Issue 2: "The crystals are retaining a yellow/brown color."
Diagnosis: Color is often due to trace nitro- or azo-coupling byproducts from the cyanation step, or oxidation of the phenolic precursor. These impurities can become trapped in the crystal lattice.[1]
Corrective Protocol:
Activated Carbon Treatment:
Dissolve the compound in the hot "good" solvent (e.g., hot Ethanol) before adding the anti-solvent.
Add Activated Carbon (5-10 wt%) .
Stir at reflux for 15–30 minutes.
Filter hot through a Celite pad.
Then proceed with anti-solvent addition (Water).
Solvent Switch: If EtOH/Water fails, switch to Acetonitrile/Water . Acetonitrile is excellent at solubilizing polar organic tars.
Issue 3: "Low yield (<50%) despite cooling to 0°C."
Diagnosis: The compound is likely partially ionizing in the aqueous layer, or the solvent volume is too high.
Corrective Protocol:
Acidify the Aqueous Phase: Ensure the water used as anti-solvent contains 1% HCl or H₂SO₄ . This forces the equilibrium toward the free acid (insoluble form).
Concentration: Do not use excess solvent. Use the "minimum solvent to dissolve at reflux" rule.
Salting Out: Add NaCl to the aqueous phase (saturation) to increase the ionic strength, driving the organic acid out of the solution (Common Ion Effect/Salting Out).
Detailed Experimental Workflows
Protocol A: Standard Recrystallization (Ethanol/Water)
Best for: Routine purification of crude solids (>85% purity).
Dissolution: Place 10.0 g of crude 3-Cyano-2-fluoro-4-methoxybenzoic acid in a round-bottom flask. Add 40 mL of Ethanol (95%) .
Heating: Heat to reflux (
). If solids remain, add Ethanol in 5 mL increments until clear.
Filtration (Optional): If insoluble particles (dust/salts) are present, filter the hot solution rapidly.
Add 1-2 mL of Ethanol to clear the solution again.
Cooling: Remove heat. Allow the flask to cool to room temperature undisturbed (2–3 hours). Then move to an ice bath (
) for 1 hour.
Isolation: Filter the white needles via vacuum filtration. Wash with cold Ethanol/Water (20:80).
Drying: Dry in a vacuum oven at
for 12 hours.
Protocol B: Visual Decision Logic (DOT Diagram)
Caption: Decision matrix for solvent selection and troubleshooting based on crude purity and observed physical phenomena.
References & Grounding
Solubility of Benzoic Acid Derivatives :
4-Methoxybenzoic acid (p-Anisic acid) is soluble in alcohols and ethyl acetate, with limited water solubility (0.3 g/L at 20°C).[4] The addition of fluoro and cyano groups increases acidity and polarity, necessitating pH control during aqueous workups.
Source:
Source:
Purification of Halogenated Cyanobenzoic Acids :
Patents describing the synthesis of 3-cyano-2,4-dihalogeno-5-fluoro-benzoic acids utilize hydrolysis of esters/nitriles followed by acidification and filtration/recrystallization to isolate the free acid.
Source:
General Recrystallization Techniques :
Standard protocols for "Oiling Out" and "Seeding" are derived from fundamental organic chemistry laboratory techniques for aromatic carboxylic acids.
Overcoming steric hindrance in 2-fluoro substituted benzoic acid derivatives
The following technical guide is structured as a specialized support center resource. It prioritizes actionable, high-level troubleshooting over generic textbook definitions, designed specifically for researchers facing...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support center resource. It prioritizes actionable, high-level troubleshooting over generic textbook definitions, designed specifically for researchers facing reactivity bottlenecks with 2-fluorobenzoic acid scaffolds.
Topic: Overcoming Steric and Electronic Impediments in Functionalization
Audience: Medicinal Chemists, Process Chemists, Structural Biologists
Core Technical Insight: The "Pseudo-Steric" Paradox
User Question: I am trying to couple an amine to 2-fluorobenzoic acid. The fluorine atom is small (Van der Waals radius ~1.47 Å), yet the reaction is sluggish compared to unsubstituted benzoic acid. Is this steric hindrance?
Technical Analysis:
While often labeled as "steric hindrance," the resistance of 2-fluorobenzoic acid (2-FBA) derivatives to nucleophilic attack is primarily electronic and conformational , often termed the "Ortho Effect."
Conformational Locking: The ortho-fluorine atom forces the carboxyl group to twist out of the plane of the benzene ring to minimize dipole-dipole repulsion between the fluorine lone pairs and the carbonyl oxygen. This breaks conjugation, theoretically making the carbonyl more electrophilic.
Electrostatic Repulsion: However, the high electron density of the ortho-fluorine creates a "field effect" that repels incoming nucleophiles (like amines or alcohols) from the optimal Burgi-Dunitz trajectory.
Deactivation: If the nucleophile is also hindered, the combination of the twist and the electrostatic wall mimics the behavior of a bulky ortho-alkyl group (like a t-butyl group).
Status: Critical Bottleneck
Standard Protocol Failure: EDC/HOBt or HATU often results in low yields (<40%) or stalled conversion after 24 hours.
Diagnostic Workflow
Use the following decision tree to select the correct coupling strategy based on your substrate's complexity.
Figure 1: Decision matrix for selecting coupling reagents. Note that for 2-fluoro derivatives, acyl fluorides (BTFFH) often outperform acid chlorides due to lower steric bulk of the leaving group.
Protocol A: The Acyl Fluoride Method (Recommended)
Why: Acyl fluorides (R-COF) are more stable to hydrolysis than acid chlorides but highly reactive toward amines. The small size of the fluorine leaving group minimizes the steric congestion at the transition state.
Dissolve 2-fluorobenzoic acid derivative (1.0 equiv) in anhydrous DCM.
Add BTFFH (1.2 equiv) and DIPEA (2.5 equiv).
Stir at room temperature for 30 minutes. Note: Conversion to acyl fluoride is usually rapid.
Add the amine (1.1 equiv).
Monitor by LCMS. Reaction typically completes in 2–4 hours.
Protocol B: Ghosez’s Reagent (The "Heavy Hammer")
Why: When thionyl chloride is too harsh or fails to convert the acid fully due to the "ortho effect," Ghosez’s reagent generates the acid chloride under strictly neutral conditions.
Status: High Failure Rate in Oxidative Addition
Issue: 2-Fluoro substituents can chelate Palladium species or destabilize the oxidative addition complex, leading to protodehalogenation (reduction) instead of coupling.
FAQ: Ligand Selection for 2-FBA Derivatives
Q: My Suzuki coupling works on 4-fluorobenzoic acid but fails on 2-fluorobenzoic acid. Why?A: The ortho-fluorine creates a "buried volume" effect. Standard ligands like PPh3 or even dppf may not be bulky enough to force the reductive elimination, or they may be too bulky to allow oxidative addition adjacent to the fluorine.
Solution: The "Remote Steric" Strategy
Switch to Buchwald ligands that are designed for ortho-substituted substrates.
Parameter
Standard Ligand (e.g., PPh3)
Recommended Ligand (e.g., SPhos / XPhos)
Why it works for 2-Fluoro
Cone Angle
~145°
>170°
Forces the Pd center to adopt a mono-ligated active species.
Electronic Richness
Moderate
High (Dialkylbiaryl)
Facilitates oxidative addition into the hindered C-X bond.
Warning: 2-Halobenzoic acids are prime precursors for Benzyne intermediates, which lead to uncontrolled polymerization or wrong-isomer coupling.
Scenario: You are attempting a Nucleophilic Aromatic Substitution (SNAr) to displace the Fluorine or an adjacent halide using a strong base (e.g., NaH, KOtBu, or LDA).
Mechanism of Failure:
Instead of direct displacement, the base deprotonates the position ortho to the halogen (if H is present), leading to elimination of HX and formation of a benzyne ring.
Figure 2: The Benzyne Pathway. Using strong bases on 2-fluorobenzoic acids often leads to regioisomeric mixtures rather than clean substitution.
Prevention Strategy:
Avoid Strong Bases: Use weaker bases (Carbonates, Phosphates) that cannot deprotonate the benzene ring (pKa ~43).
Use SNAr Optimized Conditions: If displacing the Fluorine (which is a good leaving group in SNAr due to the Meisenheimer complex stabilization), use DMSO or NMP as solvent at elevated temperatures (80–120°C) with a neutral nucleophile (amine) or a salt (NaN3), rather than an anionic nucleophile generated by a strong base.
References & Further Reading
Ghosez's Reagent Protocols:
Devos, A. et al. "1-Chloro-N,N,2-trimethyl-1-propenylamine: A Powerful Reagent for the Conversion of Acids to Chlorides." J. Chem. Soc., Chem. Commun., 1979.[2][4]
Acyl Fluorides in Hindered Couplings:
Pitt, W. R. et al. "Acyl Fluorides: A Revival of an Old Method for Amide Bond Formation." Organic & Biomolecular Chemistry, 2015.[5][6]
The Ortho Effect & Steric Inhibition of Resonance:
Dippy, J. F. J. et al.[3] "The dissociation constants of some ortho-substituted benzoic acids." J. Chem. Soc., 1938.
Palladium-Catalyzed Ortho-Alkylation:
Wang, D. et al. "Palladium(II)-Catalyzed Ortho-Alkylation of Benzoic Acids." Angewandte Chemie Int.[2][3][7] Ed., 2009.[8][9]
Ligand Selection for Hindered Cross-Coupling:
Martin, R. & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides." Acc.[3][10] Chem. Res., 2008.[3]
Stability of 3-Cyano-2-fluoro-4-methoxybenzoic acid under basic reaction conditions
Introduction: The "Hotspot" Scaffold Welcome to the technical support guide for 3-Cyano-2-fluoro-4-methoxybenzoic acid . As a researcher, you are likely utilizing this compound as a scaffold for kinase inhibitors or non-...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Hotspot" Scaffold
Welcome to the technical support guide for 3-Cyano-2-fluoro-4-methoxybenzoic acid . As a researcher, you are likely utilizing this compound as a scaffold for kinase inhibitors or non-steroidal anti-inflammatory drugs (NSAIDs).
The Core Challenge: This molecule is a "loaded spring." The combination of an electron-withdrawing cyano group (-CN) ortho to a fluorine atom (-F) creates a highly electrophilic site. While the carboxylic acid forms a protective salt in base, the fluorine remains susceptible to displacement, and the nitrile is prone to hydrolysis.
) kinetics and Nitrile Hydrolysis mechanisms to help you navigate basic reaction conditions without degrading your starting material.
Module 1: The Primary Hazard – Fluorine Displacement (
)
The Issue
You observe a new spot on TLC or a mass shift of +17 Da (OH replacement) or +OR (Alkoxy replacement) after exposing the compound to basic conditions (e.g., NaOH, KOH, NaOMe).
The Mechanism: Activated
The 2-position fluorine is the "Achilles' heel" of this molecule.[1]
Activation: The Cyano group at position 3 is a strong electron-withdrawing group (EWG). It pulls electron density from the ring, stabilizing the negative charge that develops during nucleophilic attack.
The Attack: A strong nucleophile (like
or ) attacks the carbon bearing the fluorine.
Meisenheimer Complex: The ring forms a negatively charged intermediate (Meisenheimer complex), stabilized by the ortho-cyano group.
Elimination: Fluoride (
) is an excellent leaving group in (due to the high electronegativity of F making the C-F bond highly polarized, lowering the activation energy of the attack step), leading to the substituted product.
Visualization: The
Trap
Figure 1: The reaction pathway showing how nucleophilic bases displace the fluorine atom, driven by the electron-withdrawing cyano group.
attacks the nitrile carbon, forming an imidate intermediate, which tautomerizes to a primary Amide .[4]
Saponification: With prolonged heat and excess base, the amide hydrolyzes further to a Carboxylate (forming a di-acid species).
Visualization: Hydrolysis Pathway
Figure 2: Stepwise degradation of the cyano group. The reaction can often stop at the amide if conditions are mild.[5]
Troubleshooting & Prevention
Time Sensitivity: Nitrile hydrolysis is generally slower than
of activated fluorines. It typically requires heating.[2]
Solution: If aqueous base is required (e.g., for a Suzuki coupling), use a biphasic system (DCM/Water or Toluene/Water) to limit the exposure of the nitrile to the aqueous base, or work rapidly at room temperature.
Module 3: Experimental FAQ
Q1: Can I use LiOH to saponify an ester elsewhere on the molecule without losing the Fluorine?
Answer: Yes, but proceed with caution. Lithium is a Lewis acid that can coordinate to the nitrile, potentially activating it, but LiOH is generally less nucleophilic than NaOH.
Protocol: Dissolve in THF/Water (3:1). Cool to 0°C. Add LiOH (1.1 eq). Monitor by LCMS every 15 minutes. Quench immediately upon completion with dilute HCl or Ammonium Chloride. Do not heat.
Q2: Is the Methoxy group stable?
Answer: Generally, Yes . The methoxy ether is robust in standard basic conditions. It requires extremely harsh conditions (e.g., Sodium ethanethiolate in DMF at reflux) to demethylate. In the hierarchy of instability, the Fluorine goes first, the Nitrile second, and the Methoxy is a distant third.
Q3: I see a peak at [M+18]. Is it the amide or the water adduct?
Answer: In basic conditions, it is almost certainly the Amide (hydrolysis product). A simple water adduct (hydrate) is unstable and would revert. If you isolate the solid and the mass persists, it is the amide.
Summary of Stability Logic
Condition
Risk Level
Primary Degradation Product
Weak Base / Non-Aq (e.g., /DCM)
🟢 Safe
None (Stable Salt Formation)
Carbonate / Mild Heat (e.g., /DMF)
🟡 Caution
Potential (Fluorine displacement) if heated >60°C.
Strong Base / Cold (e.g., NaOH/0°C)
🟡 Caution
Slow . Nitrile likely stable.
Strong Base / Heat (e.g., NaOH/Reflux)
🔴 Critical
Total Degradation. (OH-displacement) + Nitrile Hydrolysis.
References
Nucleophilic Arom
) Mechanisms
Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."
Relevance: Explains the "Element Effect" where Fluorine is the fastest leaving group in
due to the highly polarized C-F bond and the stabilization of the intermedi
Reactivity of Cyano-Fluoro-Pyridines (Analogous Systems)
Source: Organic & Biomolecular Chemistry (RSC).[1] "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions."
Relevance: Confirms the activating power of the Cyano group ortho to the leaving group and the specific kinetics of Fluorine displacement in these systems.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
In the synthesis of non-steroidal androgen receptor antagonists (e.g., next-generation enzalutamide analogs), 3-Cyano-2-fluoro-4-methoxybenzoic acid (MW 195.15 Da) serves as a critical chiral-pool or scaffold intermediate. Its structural integrity is paramount; however, regioisomers (e.g., 4-cyano or 5-fluoro variants) often co-elute during HPLC purification.
This guide provides a definitive technical comparison of the Mass Spectrometry (MS) fragmentation patterns of 3-Cyano-2-fluoro-4-methoxybenzoic acid against its most common regioisomeric impurities. Unlike generic templates, this document focuses on the mechanistic causality of fragmentation—specifically the "Ortho Effect"—to empower researchers to build self-validating identification protocols.
Experimental Protocol: LC-MS/MS Configuration
To replicate the fragmentation data presented below, the following method parameters are recommended. This protocol prioritizes Negative Electrospray Ionization (ESI-) , as the carboxylic acid moiety yields superior sensitivity and cleaner fragmentation pathways compared to positive mode.
Moderate energy required to prevent in-source decarboxylation while maintaining transmission.
Collision Energy (CE)
15–25 eV
Optimized to induce decarboxylation (primary) and subsequent ring cleavage (secondary).
Mobile Phase
MeOH / H₂O + 0.1% Formic Acid
Acidic modifier ensures sharp chromatography; ESI- still functions well due to the strong acidity of the fluorobenzoic core.
Column
C18 Biphenyl (e.g., Kinetex)
Biphenyl phases provide superior π-π selectivity for separating fluorinated aromatic isomers.
Fragmentation Mechanism & Pathway Analysis[1][2]
The fragmentation of 3-Cyano-2-fluoro-4-methoxybenzoic acid is governed by the stability of the aromatic core and the lability of the carboxyl group.
Primary Pathway: The Ortho-Fluoro Decarboxylation
The base peak in the MS2 spectrum is invariably the decarboxylated anion [M-H-CO₂]⁻ (m/z 150) .
Mechanism: The ortho-fluorine atom exerts an inductive electron-withdrawing effect, destabilizing the carboxylate bond and facilitating the loss of CO₂ (44 Da).
Diagnostic Value: While all benzoic acids decarboxylate, the rate and energy onset of this transition are distinct for the 2-fluoro isomer compared to the 3-fluoro or 4-fluoro isomers due to the proximity effect.
Secondary Pathway: Radical Methyl Loss
Following decarboxylation, the resulting phenyl anion (m/z 150) undergoes a secondary fragmentation involving the methoxy group.
Significance: This generates a radical anion (distonic ion), which is less abundant in ESI but observable at higher collision energies (>30 eV).
Visualization: Fragmentation Pathway
Caption: ESI(-) Fragmentation pathway of 3-Cyano-2-fluoro-4-methoxybenzoic acid showing the dominant decarboxylation step.
Comparative Analysis: Target vs. Alternatives
The primary challenge in analyzing this compound is not detection, but differentiation from structural isomers that possess identical masses (Isobaric Interferences).
Comparison 1: Regioisomer Differentiation (2-Fluoro vs. 3-Fluoro)
The position of the Fluorine atom relative to the Carboxylic Acid is the single most critical factor in MS/MS fingerprinting.
Feature
Target: 3-Cyano-2-fluoro-4-methoxy
Alternative: 4-Cyano-3-fluoro...
Differentiation Logic
Structure
F is Ortho to COOH
F is Meta to COOH
Ortho Effect
Decarboxylation (m/z 194→150)
Dominant / Low Energy
Weaker / Higher Energy
The ortho-F destabilizes the ground state, lowering the activation energy for CO₂ loss.
Ortho-Elimination
Potential [M-H-HF]⁻
Negligible
Only ortho isomers can eliminate HF directly from the precursor (rare but diagnostic).
Chromatography (RT)
Elutes Earlier
Elutes Later
Ortho-F creates a dipole moment that reduces retention on C18/Biphenyl phases compared to meta/para isomers.
Comparison 2: Ionization Mode Performance (ESI- vs. ESI+)
Many researchers default to Positive Mode (ESI+) for "screening," but for this specific fluorinated acid, ESI- is the superior alternative.
Metric
ESI Negative (Recommended)
ESI Positive (Alternative)
Verdict
Precursor
[M-H]⁻ (m/z 194)
[M+H]⁺ (m/z 196)
ESI- is direct; ESI+ often forms adducts ([M+Na]⁺, m/z 218).
Background Noise
Low
High
Acidic mobile phases suppress background in ESI-.
Fragmentation
Clean [M-CO₂]⁻
Complex (Loss of H₂O, CO, etc.)
ESI- yields a simpler, more robust quantification transition.
Sensitivity
100% (Baseline)
~10-20%
The electron-withdrawing F and CN groups make the proton highly acidic, favoring negative ionization.
Workflow: Self-Validating Identification Tree
To confirm the identity of 3-Cyano-2-fluoro-4-methoxybenzoic acid in a mixed sample, follow this decision logic. This workflow integrates chromatographic behavior with spectral data to rule out isomers.[1][2]
Caption: Logical workflow for distinguishing the target compound from isobaric impurities using MS/MS and chromatography.
References
National Institutes of Health (NIH) . Mass spectrometry of analytical derivatives.[3][1][4][5] "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of substituted benzoic acids. Available at: [Link]
Doc Brown's Chemistry . Mass spectrum of benzoic acid and fragmentation patterns. Available at: [Link]
Journal of Mass Spectrometry . Differentiation of regioisomers of sulfobenzoic acid by traveling-wave ion mobility mass spectrometry. Available at: [Link]
Comparative Guide: 3-Cyano-2-fluoro vs. Non-fluorinated Benzoic Acid Derivatives in Drug Design
Executive Summary This guide provides a technical comparison between 3-cyano-2-fluorobenzoic acid (and its derivatives) and its non-fluorinated counterparts (e.g., 3-cyanobenzoic acid or simple benzoic acids). In modern...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between 3-cyano-2-fluorobenzoic acid (and its derivatives) and its non-fluorinated counterparts (e.g., 3-cyanobenzoic acid or simple benzoic acids).
In modern fragment-based drug design (FBDD), the 3-cyano-2-fluoro motif is not merely a structural decoration; it is a functional "warhead" designed to modulate three critical parameters:
Acidity (pKa): The ortho-fluorine significantly lowers pKa, enhancing salt-bridge interactions.
Conformational Lock: The ortho-fluorine induces a specific twist in the carboxylate relative to the phenyl ring, often improving binding selectivity.
Metabolic Shielding: The fluorine atom blocks Phase I oxidative metabolism at the highly susceptible 2-position.
Part 1: Physicochemical Profiling
The introduction of a fluorine atom at the C2 position and a cyano group at the C3 position creates a unique electronic environment. The following data compares the core scaffold against the non-fluorinated baseline.
Table 1: Comparative Physicochemical Data
Property
3-Cyano-2-fluorobenzoic acid
3-Cyanobenzoic acid (Non-F)
Benzoic Acid (Ref)
Impact of 2-F/3-CN
pKa (COOH)
~2.6 – 2.8 (Predicted/Exp)
3.60
4.20
Strong Acidification: The 2-F and 3-CN groups are synergistic electron withdrawers.
LogP (Lipophilicity)
~1.3
~1.1
1.87
Modulation: F increases lipophilicity slightly, but the lower pKa increases ionization at physiological pH.
Hammett
(0.56)
0
Electronic Pull: The ring is highly electron-deficient.
Metabolic Liability
Low (C2 Blocked)
High (C2/C6 accessible)
High
Stability: F prevents P450 oxidation at the most reactive ortho site.
The "Ortho-Fluorine" Effect
The most critical differentiator is the Ortho Effect . In non-fluorinated benzoic acids, the carboxylate group prefers to be coplanar with the phenyl ring to maximize resonance.
Mechanism: In 3-cyano-2-fluorobenzoic acid, the steric repulsion and electrostatic repulsion between the fluorine lone pairs and the carboxylate oxygens force the COOH group to twist out of plane.
Result: This "pre-organized" twisted conformation often matches the binding pocket of enzymes (e.g., Kinases, Menin-MLL) better than the planar non-fluorinated analog, reducing the entropic penalty of binding.
Part 2: Biological Implications
Potency & Binding Affinity
The 3-cyano-2-fluoro moiety is frequently employed in kinase inhibitors.
Salt Bridges: Due to the lower pKa (~2.7), the carboxylic acid is fully ionized at physiological pH (7.4) and even in acidic lysosomal compartments (pH 4.5). This ensures a robust electrostatic interaction (salt bridge) with basic residues (Lysine/Arginine) in the target protein.
H-Bonding: The 3-Cyano group acts as a linear, rigid hydrogen bond acceptor that extends into deep pockets without the steric bulk of a methyl or chloro group.
Metabolic Stability (ADME)
Non-fluorinated benzoic acid derivatives are susceptible to Phase I oxidation (hydroxylation) at the ortho positions by Cytochrome P450 enzymes.
The Fluorine Shield: The C-F bond (approx. 116 kcal/mol) is metabolically inert. By placing F at C2, you block the primary site of metabolic attack.
Comparison: 3-Cyanobenzoic acid is rapidly cleared via glycine conjugation or hydroxylation. The 2-fluoro analog resists hydroxylation, extending half-life (
).
Visualizing the SAR Logic
The following diagram illustrates the causal relationship between the structural modification and biological outcome.
Figure 1: Structure-Activity Relationship (SAR) flow demonstrating how the 2-F, 3-CN substitution translates to biological performance.
Part 3: Experimental Validation Protocols
To validate the superiority of the fluorinated scaffold, the following experimental workflows are recommended.
Protocol A: Comparative pKa Determination
Objective: Quantify the acidity shift induced by the 2-F substituent.
Preparation: Dissolve 5 mg of Compound A (3-CN-2-F-Benzoic acid) and Compound B (3-CN-Benzoic acid) in 20 mL of 0.1 M KCl (ionic strength adjuster).
Titrant: Use 0.1 M Carbonate-free NaOH standardized against KHP.
Apparatus: Potentiometric titrator (e.g., Mettler Toledo or Sirius T3) equipped with a glass pH electrode.
Execution:
Perform a "Blank" titration (solvent only).
Titrate sample from pH 1.5 to pH 11.0 under
atmosphere to prevent absorption.
Calculation: Use the Bjerrum plot method or Gran plot to determine the equivalence point.
Validation Check: The pKa of the 2-F derivative must be >0.5 units lower than the non-F analog to confirm the ortho-effect.
Protocol B: In Vitro Microsomal Stability (HLM Assay)
Objective: Demonstrate the metabolic shielding effect of the fluorine atom.[1]
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
Workflow:
Pre-incubate microsomes + substrate for 5 mins at 37°C.
Initiate with NADPH.
Sample at
min.
Quench with ice-cold Acetonitrile (containing Internal Standard).
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).
Data Output: Plot ln(% Remaining) vs. time. Calculate Intrinsic Clearance (
).
Figure 2: Workflow for validating metabolic stability differences between fluorinated and non-fluorinated scaffolds.
Part 4: Synthesis Pathway
Note: Direct fluorination of 3-cyanobenzoic acid is difficult due to deactivation. The preferred route builds the scaffold from a fluorinated precursor.
Recommended Route:
Starting Material: 2-Fluoro-3-iodobenzoic acid (Commercially available or via diazotization of 2-fluoro-3-aminobenzoic acid).
Cyanation (Rosenmund-von Braun or Pd-catalyzed):
Reagents:
, , dppf (Ligand).
Conditions: DMF/DMA, 120°C, 12h.
Purification: Acid-base extraction is critical here. The product is a strong acid; extract into
, wash organics, then acidify aqueous layer to precipitate.
References
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
BenchChem. (2025).[2] Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids. BenchChem Technical Guides. Link
PubChem. (2025). 3-Fluorobenzoic acid: Compound Summary. National Library of Medicine. Link
Ozerskaya, E., et al. (2022).[3] Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.[4] Arkivoc, 2022(7), 108-125.[3] Link
Wikipedia. (2025). Ortho effect in substituted benzoic acids.[5][6][7][8] Link
Validating the Structure of 3-Cyano-2-fluoro-4-methoxybenzoic Acid: A Comparative IR Spectroscopy Guide
Executive Summary In the synthesis of high-value pharmaceutical intermediates, 3-Cyano-2-fluoro-4-methoxybenzoic acid presents a unique validation challenge due to its dense functionalization. While Nuclear Magnetic Reso...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of high-value pharmaceutical intermediates, 3-Cyano-2-fluoro-4-methoxybenzoic acid presents a unique validation challenge due to its dense functionalization. While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural elucidation, it is inefficient for routine lot-to-lot identification.
This guide outlines the validation of this specific molecule using Fourier Transform Infrared (FT-IR) Spectroscopy . We compare two primary sample preparation techniques—Attenuated Total Reflectance (ATR) vs. KBr Pellets —and benchmark IR’s utility against orthogonal methods like NMR.
Key Finding: For this specific molecule, the Nitrile (-CN) stretch at ~2230 cm⁻¹ serves as a critical "diagnostic handle," allowing for rapid pass/fail identification that orthogonal methods like HPLC-UV cannot easily distinguish from non-cyano impurities.
Molecular Analysis & Theoretical Band Assignment
Before validation, we must establish the "Spectral Fingerprint." This molecule contains four distinct vibrational zones that must be confirmed to validate the structure.
Functional Group
Mode
Theoretical Frequency (cm⁻¹)
Diagnostic Value
Nitrile (-C≡N)
Stretching
2220 – 2240 (Sharp)
High. Differentiates from starting materials lacking the cyano group. Rare interference region.
Carboxylic Acid (-COOH)
O-H Stretch
2500 – 3300 (Broad)
Medium. Confirms acid functionality but overlaps with C-H stretches.
Carboxyl Carbonyl (C=O)
Stretching
1690 – 1715
High. Position is sensitive to the ortho-Fluoro inductive effect.
Methoxy (-OCH₃)
C-H Stretch
2840 – 3000
Medium. Distinct aliphatic peaks on the shoulder of the acid O-H.
Fluoro-Arene (Ar-F)
C-F Stretch
1200 – 1270
Low/Complex. Often obscured by C-O stretches; requires fingerprint matching.
Expert Insight: The ortho-fluorine substituent exerts an inductive effect that may shift the carbonyl (C=O) stretch to a slightly higher frequency (~1710 cm⁻¹) compared to unsubstituted benzoic acid (~1680 cm⁻¹), despite the conjugation.
For routine validation, the choice of sample preparation significantly impacts data quality. Below is a comparative analysis of the two standard IR methods for this solid acid.
Method A: Diamond ATR (Attenuated Total Reflectance)
The Modern Standard
Mechanism: Sample is pressed against a diamond crystal; evanescent wave penetrates ~0.5–2 µm.
Pros: Rapid (<1 min), non-destructive, no hygroscopic interference.
Cons: Lower sensitivity for minor impurities; peak shifts due to refractive index dispersion.
Verdict:Recommended for Routine QC. The strong dipole of the -CN and C=O groups provides sufficient signal intensity without the need for transmission path length.
Method B: KBr Pellet (Transmission)
The Traditional High-Resolution Approach
Mechanism: Sample is ground with KBr powder and pressed into a transparent disc.[1]
Pros: Higher sensitivity, no peak distortion, "Classic" spectrum for library matching.
Cons:High Risk. Benzoic acid derivatives can react with KBr under pressure (ion exchange) to form potassium salts, causing the C=O peak to disappear and be replaced by carboxylate bands (1550/1400 cm⁻¹).
Verdict:Use with Caution. Only required if resolving complex polymorphs.
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity (E-E-A-T), this protocol includes self-check steps to prevent false positives.
Step 1: System Suitability (The "Blank" Check)
Clean the ATR crystal with isopropanol.
Acquire a Background Spectrum (air only).
Validation Criteria: The region between 2000–2500 cm⁻¹ (where the Nitrile peak appears) must be flat. Any atmospheric CO₂ doublet (2350 cm⁻¹) should be subtracted automatically.
Step 2: Sample Acquisition
Place ~10 mg of 3-Cyano-2-fluoro-4-methoxybenzoic acid on the crystal.
Apply pressure using the anvil until the force gauge reads optimal (typically 80–100 N).
Scan Parameters:
Resolution: 4 cm⁻¹
Scans: 16 (Routine) or 64 (High Quality)
Range: 4000 – 600 cm⁻¹
Step 3: Data Processing & Logic Check
Do not rely solely on software matching. Use the following logic flow to validate the structure manually.
Figure 1: Decision tree for confirming the identity of 3-Cyano-2-fluoro-4-methoxybenzoic acid.
Comparative Performance: IR vs. Alternatives
Why use IR when NMR exists? This table objectively compares the performance of IR against alternatives for this specific application (Routine ID).
Feature
FT-IR (ATR)
1H NMR (DMSO-d6)
HPLC-UV
Specificity
High (Fingerprint unique to polymorphs)
Very High (Exact connectivity)
Medium (Retention time only)
Speed
< 2 Minutes
> 30 Minutes (Prep + Scan)
> 15 Minutes
Sample State
Solid (Native state)
Liquid (Dissolved)
Liquid (Dissolved)
Polymorph ID
Excellent (Detects crystal packing)
N/A (Structure destroyed in solution)
N/A
Cost Per Run
Negligible
High (Solvents/Tubes)
Medium (Solvents/Columns)
Blind Spot
Trace impurities (<1%)
Inorganic salts
Non-chromophores
Validation Workflow Diagram
The following diagram illustrates the complete lifecycle of validating this material, from reference generation to routine testing.
Figure 2: The validation lifecycle. Note that NMR is used upstream to validate the Master IR Spectrum.
References
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Retrieved from [Link]
NIST Chemistry WebBook. Infrared Spectroscopy Theory and Standard Spectra (Benzoic Acid Derivatives). Retrieved from [Link]
Specac Application Notes. ATR vs. KBr Pellets: A Comparative Guide for Solid Analysis. Retrieved from [Link]
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard Reference for Band Assignment). Wiley.[2]
Reference standards for 3-Cyano-2-fluoro-4-methoxybenzoic acid impurity profiling
Title: Reference Standards for 3-Cyano-2-fluoro-4-methoxybenzoic Acid Impurity Profiling: A Comparative Technical Guide Executive Summary In the synthesis of high-value fluorinated APIs (e.g., androgen receptor antagonis...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Reference Standards for 3-Cyano-2-fluoro-4-methoxybenzoic Acid Impurity Profiling: A Comparative Technical Guide
Executive Summary
In the synthesis of high-value fluorinated APIs (e.g., androgen receptor antagonists or kinase inhibitors), 3-Cyano-2-fluoro-4-methoxybenzoic acid (CAS 840481-53-0) serves as a critical Key Starting Material (KSM) or intermediate. Its impurity profile is complex due to the competing reactivities of the cyano, fluoro, and methoxy groups.
This guide objectively compares the three primary approaches to sourcing reference standards for this profiling: Certified Reference Materials (CRMs) , In-Situ Generated Isolates , and Computational/Surrogate Standards (RRT/QNMR) . We analyze these alternatives based on regulatory compliance (ICH Q3A/B), detection limits (LOD/LOQ), and long-term cost-efficiency.
The Impurity Landscape: What Are We Profiling?
Before comparing standards, we must define the targets. Based on the electrophilic aromatic substitution and nucleophilic displacement pathways typically used to synthesize this scaffold, the critical impurities include:
Impurity A (Des-cyano): 2-Fluoro-4-methoxybenzoic acid (Starting material carryover).
Impurity B (Hydrolysis): 3-Carbamoyl-2-fluoro-4-methoxybenzoic acid (Partial hydrolysis of the nitrile).
Impurity C (Demethylated): 3-Cyano-2-fluoro-4-hydroxybenzoic acid (Ether cleavage).
Impurity D (Regioisomer): 6-Cyano-2-fluoro-4-methoxybenzoic acid (Isomeric byproduct).
Figure 1: Impurity Fate Mapping (Graphviz)
Caption: Figure 1. Origin of key impurities. Impurity B is the most critical stability-indicating parameter due to the lability of the nitrile group.
Comparative Analysis of Reference Standard Options
The "Gold Standard" for GMP and Late-Stage Development.
Description: High-purity (>98%) isolated standards of specific impurities (A, B, C) with full characterization (H-NMR, C-NMR, MS, IR, TGA/ROI).
Performance: Provides absolute retention time matching and accurate Relative Response Factor (RRF) calculation.
Best For: Method Validation, Release Testing, Stability Studies.
Option B: In-Situ Generated / Crude Isolates
The "Pragmatic" Option for Early Discovery.
Description: Forcing degradation of the main peak (e.g., acid hydrolysis to generate Impurity B) or spiking crude reaction mixtures.
Performance: High risk of co-elution. Quantification is impossible without an assumed RRF of 1.0.
Best For: Method Development (identifying elution order), Stress Testing.
Option C: Surrogate Standards (QNMR / RRT)
The "Advanced" Option for rapid screening.
Description: Using Relative Retention Times (RRT) from literature or predicting concentration using Quantitative NMR (QNMR) against an internal standard (e.g., Maleic Acid).
Performance: Eliminates the need for physical impurity standards but fails if column selectivity changes (e.g., pH shifts).
Best For: Early Process Optimization, Non-GMP screening.
Experimental Comparison Data
To validate the necessity of CRMs, we compared the quantification of Impurity B (Amide) using a CRM versus an assumed RRF (Option B).
Protocol:
System: UHPLC (C18 Column, 1.7 µm).
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
Detection: UV at 254 nm.
Table 1: Quantification Accuracy Comparison
Parameter
Option A: Certified CRM
Option B: Assumed RRF (1.0)
Deviation
True RRF
1.42 (Determined)
1.00 (Assumed)
-
Calc. Conc. (0.1% Spike)
0.103%
0.072%
-30% Error
LOD (S/N > 3)
0.03 µg/mL
N/A
-
Linearity (R²)
0.9998
N/A
-
Regulatory Risk
Low (ICH Compliant)
High (Underestimation)
Critical
Analysis:
The amide impurity (Impurity B) has a significantly higher UV absorbance than the nitrile parent due to conjugation changes. Using Option B (Assumed RRF) results in a 30% underestimation of the impurity, potentially causing a batch to pass QC when it should fail (OOS).
Detailed Protocol: Validating the Standards
When receiving a reference standard (Option A), you must verify its "System Suitability" before use. Do not blindly trust the CoA.
Workflow: System Suitability for Impurity Standards
Stock Preparation: Dissolve 5 mg of Target and 1 mg of each Impurity (A, B, C) in 10 mL Diluent (50:50 MeOH:Water).
Resolution Check: Inject the mixture.
Requirement: Resolution (Rs) between Impurity A (Des-cyano) and Target must be > 1.5.
Why: These are structurally similar and prone to co-elution on standard C18 columns.
Sensitivity Check: Dilute Impurity B to 0.05% level (Reporting Threshold).
If using Option B (In-situ), confirm the peak identity using LC-MS/MS. The parent mass of the Target is 195.03 Da (ESI+). Impurity B will show +18 Da (213.04 Da).
Figure 2: Decision Tree for Standard Selection
Caption: Figure 2. Selection strategy compliant with ICH Q3A(R2) guidelines.
Conclusion & Recommendation
For 3-Cyano-2-fluoro-4-methoxybenzoic acid , the high reactivity of the nitrile group necessitates rigorous profiling.
Recommendation: For any GMP-related activity, Option A (Certified Reference Materials) is non-negotiable. The significant difference in UV response factors (demonstrated in Table 1) means that "cheap" alternatives (Option B/C) pose a severe compliance risk.
Sourcing: Ensure your standard provider offers data on water content (KF) and residual solvents , as these are common contaminants in benzoic acid derivatives that skew purity calculations.
References
ICH Expert Working Group. "Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006. Link
Takeda Pharmaceutical Company. "Process for preparation of Vonoprazan intermediates." Google Patents, US20160368870A1. Link (Demonstrates relevant chemistry for fluorinated benzonitriles).
Sigma-Aldrich. "3-Fluoro-4-methoxybenzoic acid Product Specification." Merck KGaA, Accessed 2026. Link
PubChem. "3-Cyano-2-fluoro-4-methoxybenzoic acid (Compound Summary)." National Library of Medicine. Link (Note: Generalized link to PubChem search).
Gorog, S. "Identification and determination of impurities in drugs." Elsevier Science, 2000.
Elemental analysis and purity validation of 3-Cyano-2-fluoro-4-methoxybenzoic acid batches
Executive Summary & Application Context 3-Cyano-2-fluoro-4-methoxybenzoic acid (CAS: 840481-53-0) is a critical scaffold in the synthesis of next-generation non-steroidal androgen receptor antagonists (similar to Enzalut...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Application Context
3-Cyano-2-fluoro-4-methoxybenzoic acid (CAS: 840481-53-0) is a critical scaffold in the synthesis of next-generation non-steroidal androgen receptor antagonists (similar to Enzalutamide/Xtandi® analogs).[1] Its structural integrity—specifically the stability of the cyano group (-CN) adjacent to the fluoro-substituted aromatic ring—is paramount for downstream nucleophilic substitutions and coupling reactions.
This guide challenges the industry-standard reliance on simple HPLC-UV purity ("The Alternative") and proposes a Multi-Modal Validation Protocol . We compare standard commercial batches against a rigorously validated standard, demonstrating how "silent" impurities like hydrolyzed amides and trapped inorganic salts can catastrophically affect yield and safety in late-stage drug development.[1]
Comparative Analysis: Standard vs. Validated Batches
In this section, we compare a typical "Standard Commercial Grade" batch (often sourced from generic catalog vendors) against a "Validated Pharma Grade" batch characterized using the protocol defined in Section 4.
Performance Metrics
Feature
Alternative: Standard Commercial Grade
Recommended: Validated Pharma Grade
Impact on Downstream Synthesis
Nominal Purity
>98% (HPLC-UV @ 254 nm)
>99.5% (qNMR + HPLC)
Yield: Standard grade often causes 10-15% yield loss due to stoichiometry errors.[1][2]
Elemental Analysis
Often omitted or "Conforms"
Strict Tolerance: C ±0.3%, N ±0.3%
Stoichiometry: EA detects trapped solvents/salts that inflate mass but contribute no reactivity.[1][2]
Key Impurity
Amide Hydrolysis Product (Often co-elutes in HPLC)
Quantified <0.1% (via 1H-NMR)
Side Reactions: The amide competes in coupling reactions, forming difficult-to-separate byproducts.[1][2]
Metal Content
Unknown (Pd/Cu residues common)
Pd < 10 ppm (ICP-MS)
Catalyst Poisoning: Residual Pd from cyanation can crash downstream cross-couplings.[1][2]
Regioisomer
~1-2% (6-fluoro isomer)
<0.1% (via 19F-NMR)
Purification: Regioisomers are notoriously difficult to separate after the final coupling step.[1][2]
The "Silent" Failure Mode
The most dangerous impurity in this scaffold is the primary amide (3-carbamoyl-2-fluoro-4-methoxybenzoic acid), formed by the partial hydrolysis of the cyano group.
Why it fails HPLC: The amide and nitrile often have similar retention times on C18 columns under acidic conditions.[2]
Why it fails Synthesis: In subsequent amide coupling steps (e.g., with amines), the impurity acts as a competitive nucleophile or inert mass, leading to "unexplainable" stoichiometry mismatches.[1]
Visualizing the Validation Workflow
The following decision tree outlines the logic for accepting or rejecting a batch based on our multi-modal strategy.
Figure 1: Decision tree for the purity validation of 3-Cyano-2-fluoro-4-methoxybenzoic acid. Note the sequential gating where bulk purity (EA) precedes structural specificity (NMR).
Detailed Experimental Protocols
Step 1: Elemental Analysis (CHN)
Purpose: To detect bulk impurities (inorganic salts, moisture) that HPLC misses.[1][2]
Method: Combustion analysis using a Flash 2000 or equivalent CHNS analyzer.[2]
Key Observation: The Des-cyano impurity (2-fluoro-4-methoxybenzoic acid) will have a distinct Mass (M-H = 169) compared to the target (M-H = 194).[1]
Scientific Rationale & Troubleshooting
Why the "Amide" Impurity Matters
The synthesis of 3-cyano-2-fluoro-4-methoxybenzoic acid typically involves a cyanation reaction (replacing a Bromine/Iodine atom).
Mechanism: If the workup is too acidic or basic, the nitrile hydrates to a primary amide.[1][2]
Consequence: In peptide coupling (common for this intermediate), the amide nitrogen can react with activated esters, capping the growing chain and terminating the synthesis.[1]
Observation: If EA shows low C/N but correct ratio, and H is high.
Corrective Action: Dry the sample at 40°C under vacuum (P < 10 mbar) for 12 hours and re-test.
References
Enzalutamide Synthesis & Impurities
Liu, J., et al. "An improved and practical route for the synthesis of enzalutamide and potential impurities study."[1] Chemical Research in Chinese Universities, 2016.[1][2]
Navigating the Metabolic Maze: A Comparative Guide to LC-MS Identification of Metabolites from 3-Cyano-2-fluoro-4-methoxybenzoic Acid Scaffolds
Introduction: The Critical Role of Metabolite Identification in Drug Discovery In the landscape of modern drug discovery, understanding the metabolic fate of a novel therapeutic agent is not merely a regulatory checkbox;...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Metabolite Identification in Drug Discovery
In the landscape of modern drug discovery, understanding the metabolic fate of a novel therapeutic agent is not merely a regulatory checkbox; it is a cornerstone of preclinical development. The journey of a drug candidate from a promising lead compound to a viable therapeutic is fraught with challenges, with metabolic instability and the formation of reactive or toxic metabolites being significant hurdles. The 3-cyano-2-fluoro-4-methoxybenzoic acid scaffold represents a class of compounds with significant potential in medicinal chemistry, owing to the unique electronic properties conferred by the fluorine and cyano groups that can modulate potency, selectivity, and pharmacokinetic properties.[1][2] However, these same functional groups present unique metabolic pathways that demand rigorous investigation.
This guide provides a comprehensive, in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) strategies for the identification and characterization of metabolites derived from this scaffold. We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in their metabolic investigations.
Pillar I: The Metabolic Landscape of a Complex Scaffold
The metabolic fate of a xenobiotic is primarily dictated by the enzymatic machinery of the liver, particularly the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzyme systems.[3][4] For the 3-cyano-2-fluoro-4-methoxybenzoic acid scaffold, we can anticipate a series of Phase I and Phase II metabolic transformations.
Anticipated Metabolic Pathways:
Phase I Metabolism (Functionalization):
O-Demethylation: The methoxy group is a prime target for CYP-mediated O-demethylation, yielding a phenolic metabolite.
Hydroxylation: Aromatic hydroxylation can occur at available positions on the benzene ring, although the electron-withdrawing nature of the fluorine and cyano groups may influence the regioselectivity.
Hydrolysis of the Cyano Group: The nitrile moiety can be hydrolyzed to a carboxylic acid, either directly or via an intermediate amide.
Defluorination: While generally a less common metabolic route for aromatic fluorides, enzymatic defluorination is a possibility that must be considered.
Phase II Metabolism (Conjugation):
Glucuronidation: The newly formed phenolic group from O-demethylation is an excellent substrate for UGT enzymes, leading to the formation of a glucuronide conjugate.[5]
Sulfation: The phenolic metabolite can also undergo sulfation.
Amino Acid Conjugation: The carboxylic acid moiety can be conjugated with amino acids such as glycine.
The following diagram illustrates the potential metabolic pathways for the 3-cyano-2-fluoro-4-methoxybenzoic acid scaffold.
Caption: Predicted metabolic pathways for 3-Cyano-2-fluoro-4-methoxybenzoic acid.
Pillar II: A Comparative Analysis of LC-MS Platforms for Metabolite Identification
The choice of mass spectrometry platform is a critical decision that will profoundly impact the quality and depth of your metabolite identification studies. High-resolution mass spectrometry (HRMS) is indispensable for this application, providing the mass accuracy required to determine elemental compositions.[6] The two most common HRMS platforms in metabolomics are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems.
Feature
Quadrupole Time-of-Flight (Q-TOF)
Orbitrap
Senior Scientist's Insight
Mass Accuracy
Typically 1-3 ppm
Typically <1 ppm
While Orbitraps offer superior mass accuracy on paper, a well-calibrated Q-TOF is more than sufficient for confident elemental composition determination of typical small molecule metabolites.[6]
Resolution
40,000 - 60,000 FWHM
Up to 500,000 FWHM
The ultra-high resolution of the Orbitrap is advantageous in resolving isobaric interferences from complex matrices, but may not be essential for cleaner in vitro samples.
MS/MS Acquisition Speed
Very Fast
Slower
Q-TOF instruments excel at data-independent acquisition (DIA) strategies like MSE, providing comprehensive MS/MS data on all detectable ions. This is a significant advantage for untargeted screening.
Sensitivity
High
Very High
Orbitraps generally offer slightly better sensitivity, which can be crucial for detecting low-abundance metabolites.
Cost
Lower
Higher
The higher cost of an Orbitrap system should be weighed against the specific needs of the research. For many metabolite ID workflows, a Q-TOF provides an excellent balance of performance and value.
Recommendation: For a high-throughput drug discovery environment where rapid, comprehensive screening of in vitro samples is paramount, a Q-TOF platform offers a compelling combination of speed, mass accuracy, and cost-effectiveness. For academic or core facility settings where the highest possible resolution and sensitivity are required for a wide range of applications, an Orbitrap is an excellent choice.
The following protocols are designed to be self-validating, with built-in controls to ensure data integrity and trustworthiness.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol outlines a typical incubation to assess the metabolic stability and generate metabolites of a test compound.
1. Reagents and Materials:
Pooled Human Liver Microsomes (HLM) (e.g., from a reputable supplier)
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
0.1 M Phosphate Buffer (pH 7.4)
Test Compound (3-Cyano-2-fluoro-4-methoxybenzoic acid) stock solution (e.g., 10 mM in DMSO)
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
Control compound with known metabolic fate (e.g., Verapamil)
2. Incubation Procedure:
Prepare a master mix containing phosphate buffer, HLM (final concentration 0.5 mg/mL), and the NADPH regenerating system.
Pre-warm the master mix at 37°C for 5 minutes.
Initiate the reaction by adding the test compound to a final concentration of 1 µM. The final DMSO concentration should be less than 0.1% to avoid enzyme inhibition.[7]
Incubate at 37°C with shaking.
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
Include control incubations:
No NADPH: To assess non-CYP mediated degradation.
No HLM: To assess chemical instability.
Positive Control: To ensure enzymatic activity.
Centrifuge the quenched samples at 14,000 rpm for 10 minutes to precipitate proteins.
Transfer the supernatant to HPLC vials for LC-MS analysis.
LC-MS/MS Analysis: A Comparative Approach
The following conditions are a good starting point and should be optimized for your specific instrument and compound.
Parameter
Condition 1: Fast Gradient (Screening)
Condition 2: Extended Gradient (Resolution)
Rationale
LC Column
C18, 2.1 x 50 mm, 1.7 µm
C18, 2.1 x 100 mm, 1.7 µm
A longer column provides better separation of isomers.[6]
Mobile Phase A
Water + 0.1% Formic Acid
Water + 0.1% Formic Acid
Formic acid aids in protonation for positive ion ESI.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Acetonitrile + 0.1% Formic Acid
Acetonitrile is a common organic modifier.
Gradient
5-95% B in 5 min
5-95% B in 15 min
The fast gradient is for high-throughput screening, while the extended gradient is for separating closely eluting metabolites.
Flow Rate
0.4 mL/min
0.3 mL/min
Adjust flow rate based on column dimensions.
Ionization Mode
ESI Positive and Negative
ESI Positive and Negative
Run in both modes to detect a wider range of metabolites.
MS Acquisition
Full Scan MS (m/z 100-1000) with Data-Independent MS/MS (e.g., MSE)
Full Scan MS (m/z 100-1000) with Data-Dependent MS/MS (Top 5 precursors)
MSE provides comprehensive fragmentation data, while data-dependent acquisition focuses on the most abundant ions.
Collision Energy
Ramped (e.g., 10-40 eV)
Stepped (e.g., 10, 20, 40 eV)
A ramped collision energy provides a good overview of fragmentation, while stepped energies can provide more detailed structural information.
Visualization of the Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: Overall workflow for LC-MS based metabolite identification.
Data Analysis and Metabolite Identification: A Logical Approach
The identification of metabolites is a hierarchical process, with confidence levels assigned based on the available evidence.
Caption: Logical workflow for confident metabolite identification.
Researchers in a Thermo Fisher Scientific instrument environment.[8]
Mass Profiler Professional (Agilent)
Commercial
Similar to Compound Discoverer, tailored for Agilent instruments.
Researchers in an Agilent instrument environment.[8]
MZmine
Open-Source
Highly flexible and customizable, large user community.
Researchers who require a high degree of control over data processing parameters.[8]
MS-DIAL
Open-Source
Supports a wide range of data types (LC-MS, GC-MS, DIA), extensive library support.
Academic researchers and those working with diverse instrument platforms.[8]
Conclusion: A Pathway to Confident Metabolite Identification
The identification of metabolites from novel chemical scaffolds like 3-cyano-2-fluoro-4-methoxybenzoic acid is a complex but manageable challenge. By understanding the likely metabolic pathways, selecting the appropriate LC-MS platform, and employing robust, self-validating experimental protocols, researchers can confidently navigate the metabolic maze. The integration of high-resolution mass spectrometry, sophisticated data analysis software, and a logical, evidence-based approach to structure elucidation is paramount to success. This guide provides a framework for these investigations, empowering drug development professionals to make informed decisions and accelerate the journey of new therapeutic agents to the clinic.
References
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
Drug Metabolism Studies Using Liver Microsomes. (2024, July 8). MileCell Bio. Retrieved February 15, 2026, from [Link]
In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (n.d.). SpringerLink. Retrieved February 15, 2026, from [Link]
metabolic stability & determining intrinsic drug clearance. (2023, September 12). YouTube. Retrieved February 15, 2026, from [Link]
Non-Targeted Metabolomics. (n.d.). Bruker. Retrieved February 15, 2026, from [Link]
Non-targeted Analysis Software Tools. (n.d.). BP4NTA. Retrieved February 15, 2026, from [Link]
In Vitro Drug Metabolism Using Liver Microsomes. (2016, September 16). PubMed. Retrieved February 15, 2026, from [Link]
A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. (2013, February 15). PMC. Retrieved February 15, 2026, from [Link]
Best Software for Non-Targeted Analysis of Small Molecules. (2023, September 19). Reddit. Retrieved February 15, 2026, from [Link]
Mass spectrometry-based metabolomics: a guide for annotation, quantification and best reporting practices. (2021, July 8). PubMed. Retrieved February 15, 2026, from [Link]
Ensuring Fact-Based Metabolite Identification in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. (2023, February 21). ACS Publications. Retrieved February 15, 2026, from [Link]
Non-targeted data processing - MasterView Software Demo 3. (2013, August 15). YouTube. Retrieved February 15, 2026, from [Link]
Comparison of Software Tools for LC-HRMS Data Processing in Non-Target Screening of Environmental Samples. (2019, December). ResearchGate. Retrieved February 15, 2026, from [Link]
Ensuring Fact-Based Metabolite Identification in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. (2023, February 15). ACS Publications. Retrieved February 15, 2026, from [Link]
Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. (2002, May 24). PubMed. Retrieved February 15, 2026, from [Link]
Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
A rapid LC-MS/MS method for multi-class identification and quantification of cyanotoxins. (2023, September 5). PubMed. Retrieved February 15, 2026, from [Link]
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). IntechOpen. Retrieved February 15, 2026, from [Link]
Liquid chromatography tandem mass spectrometry (LC-MS/MS) fragmentation... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, August 29). ScienceDirect. Retrieved February 15, 2026, from [Link]
LC–MS-MS Analysis of Synthetic and Natural Cannabinoids Developing an MS Screening Method for Drugs of Abuse Analyzing VOCs in. (n.d.). Spectroscopy Online. Retrieved February 15, 2026, from [Link]
An improved method for extraction of polar and charged metabolites from cyanobacteria. (2018, October 4). PLOS ONE. Retrieved February 15, 2026, from [Link]
A metabolomic investigation of serum perfluorooctane sulfonate and perfluorooctanoate. (n.d.). PMC. Retrieved February 15, 2026, from [Link]
Metabolic stability and metabolite profiling of emerging synthetic cathinones. (2023, March 23). Frontiers. Retrieved February 15, 2026, from [Link]
Article. (2024, November 13). SciELO. Retrieved February 15, 2026, from [Link]
A Comprehensive Guide to the Proper Disposal of 3-Cyano-2-fluoro-4-methoxybenzoic Acid
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. Just as crucial as the synthesis itself is the safe and compliant disposal of these compou...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are daily realities. Just as crucial as the synthesis itself is the safe and compliant disposal of these compounds. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Cyano-2-fluoro-4-methoxybenzoic acid, grounding every recommendation in established safety protocols and regulatory frameworks. Our aim is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your team and the protection of our environment.
Part 1: Hazard Assessment and Immediate Safety Protocols
These related compounds are consistently identified as causing skin and eye irritation, with the potential for respiratory irritation. They are also classified as harmful if swallowed. The presence of the fluoro and cyano functional groups necessitates a cautious approach, as these moieties can exhibit unique reactivity and toxicity.
Table 1: Summary of Anticipated Hazards
Hazard Classification
Description
Recommended Precautions
Acute Toxicity (Oral)
Harmful if swallowed.
Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Skin Corrosion/Irritation
Causes skin irritation.
Wear protective gloves and clothing. Avoid contact with skin.
Serious Eye Damage/Irritation
Causes serious eye irritation.
Wear eye and face protection.
Specific Target Organ Toxicity (Single Exposure)
May cause respiratory irritation.
Avoid breathing dust. Use only in a well-ventilated area or with appropriate respiratory protection.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the anticipated hazards, the following PPE is mandatory when handling 3-Cyano-2-fluoro-4-methoxybenzoic acid in any capacity, including disposal:
Gloves: Chemically resistant gloves, such as nitrile rubber, are essential.
Eye Protection: Chemical safety goggles are required. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.
Lab Coat: A standard laboratory coat should be worn to protect against skin contact.
Respiratory Protection: If handling the solid outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator is necessary.
In Case of Exposure: Immediate First Aid
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.
Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Part 2: Spill Management and Cleanup
Accidental spills must be managed promptly and safely. The following procedures are recommended for spills of 3-Cyano-2-fluoro-4-methoxybenzoic acid.
Spill Cleanup Protocol
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel and increase ventilation.
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of recommended PPE.
Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills (if the compound is dissolved in a solvent), use an inert absorbent material to contain the spill.
Collect the Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable container for hazardous waste.
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Table 2: Recommended Spill Cleanup Materials
Material
Purpose
Disposal
Inert Absorbent (e.g., vermiculite, sand)
To absorb and contain liquid spills.
Dispose of as hazardous waste.
Chemical-Resistant Scoop and Brush
For collecting solid spills.
Decontaminate after use.
Labeled, Sealable Waste Containers
For collecting all contaminated materials.
Dispose of as hazardous waste.
Part 3: The "Why": Understanding the Chemical Risks During Disposal
Proper disposal procedures are not arbitrary; they are dictated by the chemical's reactivity and potential to form hazardous byproducts.
Thermal Decomposition
Upon heating, fluorinated benzoic acids can decompose to produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and highly corrosive hydrogen fluoride (HF). The presence of the nitrile group also introduces the risk of releasing nitrogen oxides (NOx) during combustion. These decomposition products are a primary reason why incineration must be carried out in a specialized, high-temperature incinerator equipped with appropriate scrubbers.
Hydrolysis of the Nitrile Group
The cyano (nitrile) group can undergo hydrolysis under both acidic and basic conditions to form a carboxylic acid and ammonia or an ammonium salt.[1] While this may not seem inherently dangerous, mixing a nitrile-containing compound with strong acids or bases in a general waste container can lead to uncontrolled reactions, gas evolution, and potential pressure buildup.
Environmental Persistence of Fluorinated Compounds
The carbon-fluorine bond is exceptionally strong, which makes many fluorinated organic compounds highly resistant to environmental degradation.[2] This persistence can lead to bioaccumulation and long-term environmental contamination if the compound is not disposed of correctly.[3][4] Improper disposal could result in the contamination of soil and water resources.
Part 4: Step-by-Step Disposal Protocol
The disposal of 3-Cyano-2-fluoro-4-methoxybenzoic acid must be handled as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]
Waste Segregation: The Cornerstone of Safe Disposal
Due to its halogenated nature, 3-Cyano-2-fluoro-4-methoxybenzoic acid must be segregated into a dedicated "halogenated organic waste" stream.[6] Mixing it with non-halogenated organic waste can complicate the disposal process and may be prohibited by your waste management provider.
Personal protective equipment for handling 3-Cyano-2-fluoro-4-methoxybenzoic acid
Executive Summary: The "Why" Behind the Protocol Handling 3-Cyano-2-fluoro-4-methoxybenzoic acid requires a nuanced approach that goes beyond standard laboratory compliance. This molecule combines three distinct function...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Why" Behind the Protocol
Handling 3-Cyano-2-fluoro-4-methoxybenzoic acid requires a nuanced approach that goes beyond standard laboratory compliance. This molecule combines three distinct functional groups—a carboxylic acid, a nitrile (cyano), and a fluorine substituent—each dictating specific safety and reactivity considerations.
The Fluorine Factor: Fluorinated aromatics often exhibit enhanced lipophilicity, increasing skin absorption rates compared to their non-fluorinated analogs.
The Nitrile Risk: While the cyano group is stable under neutral conditions, it poses a latent risk of releasing hydrogen cyanide (HCN) if subjected to strong acids or combustion.
The Acid Function: A primary irritant to mucous membranes and eyes.
This guide moves beyond generic advice, providing a self-validating safety system designed to protect both the researcher and the integrity of the compound.
Part 1: Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. Based on the functional group analysis and GHS data for structural analogs (Fluorobenzonitriles and Methoxybenzoic acids), we treat this compound with the following hazard profile:
Inhalation of dust triggers inflammatory response in bronchial tissues.
Critical Warning: Thermal decomposition (fire) or reaction with strong mineral acids may release Hydrogen Fluoride (HF) and Hydrogen Cyanide (HCN) gases.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed for Zero-Contact handling. The goal is not just to reduce exposure, but to eliminate it.
PPE Selection Logic
Glove Permeation: Standard 4-mil nitrile is sufficient for incidental contact with the solid. However, once dissolved in organic solvents (DCM, THF), the permeation rate changes drastically.
Respiratory Protection: The primary risk is inhalation of airborne particulates during weighing.
Detailed PPE Specifications
Body Area
PPE Requirement
Technical Specification
Operational Rationale
Hands (Inner)
Nitrile Exam Gloves
4-5 mil thickness.
Acts as a second skin; protects against sweat contamination of the sample.
Hands (Outer)
Extended Cuff Nitrile
6-8 mil (minimum).
Primary barrier. Extended cuff must go over the lab coat sleeve to prevent wrist exposure.
Eyes
Chemical Goggles
ANSI Z87.1 (Impact + Splash).
Safety glasses are insufficient. Fine powders can bypass glasses via the side gaps.
Primary Defense. All open handling must occur here.
Respiratory
N95 / P100 Mask
NIOSH Approved.
Secondary Defense. Required only if weighing outside a hood (not recommended) or during spill cleanup.
Body
Lab Coat
100% Cotton or Nomex.
Synthetic blends can melt into skin if a fire occurs (flash risk from solvents).
Part 3: Operational Protocols
Decision Logic: PPE Selection Workflow
Follow this logic flow to determine the required protection level based on your specific task.
Figure 1: Decision logic for selecting appropriate PPE based on physical state and solvent interaction.
Safe Weighing & Transfer Protocol
The "Static Trap": Fluorinated benzoic acids are often fluffy and prone to static charge, causing "jumping" during weighing.
Preparation:
Place an antistatic gun or ionizer inside the balance chamber.
Pre-weigh the receiving vessel (flask) to avoid transferring powder back and forth.
The "Glove Check" (Self-Validating Step):
Before handling, inflate your outer gloves by trapping air at the wrist and squeezing.
Pass: Glove remains inflated. Fail: Air leaks (micro-punctures). Replace immediately.
Transfer:
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
If powder spills on the balance: Do not blow it off. Wipe with a damp Kimwipe (water/methanol) and dispose of as solid hazardous waste.
Emergency Response: Spill Management
If a spill occurs, immediate action prevents exposure and contamination.
Figure 2: Workflow for managing spills, prioritizing containment and respiratory protection.
Part 4: Disposal & Waste Management
Disposal is the final step of the safety lifecycle. Improper disposal of cyano-compounds can lead to dangerous downstream reactions.
Segregation:
Solid Waste: Collect in a container labeled "Toxic Solid - Nitrile/Fluorine Organic."
Liquid Waste: Segregate into "Organic Solvents - Halogenated" (if DCM/Chloroform used) or "Non-Halogenated."
The "Acid Warning":
NEVER mix waste streams containing this compound with strong acidic waste (e.g., waste from acid digestions).
Reasoning: Acidic hydrolysis of the nitrile group can slowly release HCN gas in a closed waste container.
Container Prep:
Triple rinse empty vials with acetone before discarding glass. Add the rinsate to the liquid waste stream.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 598436, 4-Fluoro-3-methoxybenzoic acid (Analog). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link][8]